5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
5,6-diamino-3-methyl-2-methylsulfanylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIXTKJRMXEYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1SC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959848 | |
| Record name | 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39008-28-1 | |
| Record name | 4(3H)-Pyrimidinone, 5,6-diamino-3-methyl-2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039008281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Characteristics of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is based on publicly available data. Detailed experimental protocols for the specific determination of all physicochemical properties for CAS 39008-28-1 are not extensively published. The methodologies described below are general standard procedures used in the field and should be adapted and validated for specific experimental conditions.
Chemical Identity
-
CAS Number: 39008-28-1
-
IUPAC Name: 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
-
Molecular Formula: C₆H₁₀N₄OS
-
Synonyms: 5,6-Diamino-3-methyl-2-methylthio-4(3H)-pyrimidinone[1]
Physicochemical Data
The following table summarizes the key physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Weight | 186.24 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 104.29 Ų | Calculated |
| Number of Heavy Atoms | 12 | Calculated |
| Number of Aromatic Heavy Atoms | 0 | Calculated |
| Fraction Csp3 | 0.33 | Calculated |
| Number of Rotatable Bonds | 1 | Calculated |
| Number of H-bond Acceptors | 5 | Calculated |
| Number of H-bond Donors | 2 | Calculated |
| Molar Refractivity | 48.35 cm³ | Calculated |
Experimental Protocols
Detailed, published experimental protocols specifically for CAS 39008-28-1 are scarce. The following sections describe standard methodologies for determining the key physicochemical parameters listed above.
Determination of Topological Polar Surface Area (TPSA)
TPSA is a calculated property and does not require a direct experimental protocol for its determination for a known chemical structure.
Methodology: The TPSA is calculated based on the summation of surface contributions of polar fragments (usually oxygen and nitrogen atoms, including their attached hydrogens) in a molecule. The calculation is typically performed using computational chemistry software. The value is derived from a database of fragment contributions, following the methodology developed by Ertl et al. This method involves breaking down the molecule into its constituent atoms and their immediate bonding environment to sum up the polar surface area contributions.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water).
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: A solution of the test substance (CAS 39008-28-1) is prepared in either n-octanol or water, ensuring the concentration is below the saturation limit in both phases. The n-octanol and water phases are mutually saturated prior to the experiment.
-
Partitioning: Equal volumes of the n-octanol and aqueous phases are added to a separation funnel. The test substance is added, and the funnel is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
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Quantification: The concentration of the substance in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Logical and Workflow Diagrams
The following diagrams illustrate common workflows in physicochemical characterization and drug development.
Caption: A generalized workflow for chemical synthesis, characterization, and biological screening.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be modulated by a test compound.
Safety and Handling
While specific handling instructions for CAS 39008-28-1 are not widely published, general precautions for handling laboratory chemicals should be observed.[2] It is recommended to handle the substance in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust and direct contact with skin and eyes.[2] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
References
Spectroscopic and Synthetic Profile of a Diaminopyrimidine Analogue: A Technical Guide
Disclaimer: This document provides a representative technical guide for the spectroscopic and synthetic characterization of a diaminopyrimidine core structure. Due to the lack of publicly available data for 5,6-diamino-3-methyl-2-methylthiopyrimidinone, this guide utilizes data for a structurally related analogue, 2,4-diamino-6-hydroxypyrimidine . The experimental protocols and data presented herein are intended to serve as a template for researchers in the fields of medicinal chemistry and drug development.
Introduction
Diaminopyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The precise elucidation of their chemical structure through spectroscopic analysis is a critical step in the drug discovery and development process. This guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for 2,4-diamino-6-hydroxypyrimidine, serving as an illustrative example for the characterization of related compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,4-diamino-6-hydroxypyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,4-diamino-6-hydroxypyrimidine [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 4.95 | Singlet | 1H | C5-H | Water |
Note: The signals for the amino (-NH₂) and hydroxyl (-OH) protons are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for 2,4-diamino-6-hydroxypyrimidine [3]
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 164.5 | C4 | Polysol |
| 162.8 | C2 | Polysol |
| 156.0 | C6 | Polysol |
| 78.5 | C5 | Polysol |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 2,4-diamino-6-hydroxypyrimidine [2]
| Technique | Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| LC-MS | Positive | 127.0 | 85.0, 68.0 |
UV-Vis Spectroscopy
Table 4: UV-Vis Absorption Data for 2,4-diamino-6-hydroxypyrimidine [4]
| λmax (nm) | Solvent |
| ~280 | Not Specified |
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis and analysis of 2,4-diamino-6-hydroxypyrimidine and serve as a general guideline.
Synthesis of 2,4-diamino-6-hydroxypyrimidine[5][6][7]
This synthesis involves the condensation of guanidine with a cyanoacetate derivative.
Materials:
-
Guanidine hydrochloride (or nitrate)
-
Ethyl cyanoacetate (or methyl cyanoacetate)
-
Sodium ethoxide (or sodium methoxide)
-
Anhydrous ethanol (or methanol)
-
Glacial acetic acid
-
Water
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere in a round-bottomed flask equipped with a reflux condenser.
-
After the sodium has completely reacted, the solution is cooled, and ethyl cyanoacetate is added.
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In a separate flask, guanidine is liberated from its salt by treatment with a second equivalent of sodium ethoxide, and the resulting sodium chloride precipitate is removed by filtration.
-
The ethanolic solution of guanidine is then added to the ethyl sodiocyanoacetate solution.
-
The reaction mixture is heated under reflux for a period of 2 to 4 hours.
-
Following reflux, the solvent is removed by evaporation.
-
The solid residue is dissolved in hot water and acidified with glacial acetic acid to a pH of approximately 7, which induces the precipitation of the product.
-
The mixture is cooled, and the resulting crystalline product is collected by filtration, washed with cold water, and dried to yield 2,4-diamino-6-hydroxypyrimidine.
Spectroscopic Analysis
3.2.1 NMR Spectroscopy
-
Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, and chemical shifts are referenced to the solvent signal.
3.2.2 Mass Spectrometry
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined.
3.2.3 UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, water).
-
Analysis: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer to determine the wavelength of maximum absorbance (λmax).
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of a diaminopyrimidine derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
In-depth Technical Guide to 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, and suppliers of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1), a key intermediate in various research and development applications.
Commercial Availability and Suppliers
The compound is readily available from a range of chemical suppliers, catering to diverse research and manufacturing needs. Purity levels and available quantities vary by supplier, allowing for procurement flexibility from laboratory-scale research to pilot-scale production.
Supplier Summary
| Supplier | Purity | Available Quantities | Lead Time |
| Amadis Chemical | 97% | From 10 mg | Goods in stock |
| Apollo Scientific | 97% | Inquire for details | Inquire for details |
| Dajota | 98% | 100mg | 60 business days |
| Hölzel Diagnostika | >98% | 250mg | Inquire for details |
| ChemicalBook | Varies | Varies | Varies |
| Molbase | Varies | Varies | Varies |
| Pharmaffiliates | Varies | Varies | Varies |
| Angene International Limited | Varies | Varies | Varies |
Physicochemical Properties
| Property | Value |
| CAS Number | 39008-28-1 |
| Molecular Formula | C₆H₁₀N₄OS |
| Molecular Weight | 186.24 g/mol |
| Appearance | Powder or liquid |
| Storage | Store in a tightly closed container |
Experimental Protocols
For analytical characterization, standard techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to determine purity, confirm structure, and identify any impurities.
Logical Workflow for Procurement
The following diagram illustrates a typical workflow for procuring CAS 39008-28-1 for research and development purposes.
The Diaminopyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. Its remarkable versatility arises from its ability to mimic the binding of endogenous purines and pyrimidines, enabling it to effectively interact with the active sites of various enzymes. This technical guide provides a comprehensive overview of the role of diaminopyrimidines in drug discovery, with a particular focus on their applications as inhibitors of dihydrofolate reductase (DHFR) and a range of protein kinases. This document delves into the quantitative structure-activity relationships (SAR), detailed experimental methodologies, and the intricate signaling pathways modulated by this remarkable chemical entity.
Diaminopyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors
The discovery of diaminopyrimidines as DHFR inhibitors marked a turning point in the development of antimicrobial and anticancer therapies. By competitively inhibiting DHFR, these compounds block the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and thymidylate, thereby disrupting DNA synthesis and leading to cell death.[1][2] The selective toxicity of diaminopyrimidine-based drugs is achieved by exploiting the structural differences between the DHFR enzymes of pathogens and humans.[1]
Quantitative Structure-Activity Relationship (SAR) of Diaminopyrimidine DHFR Inhibitors
The inhibitory potency of 2,4-diaminopyrimidine analogs against DHFR is profoundly influenced by the nature and position of substituents on the benzyl ring. The following table summarizes the IC50 values for a series of trimethoprim analogs, illustrating the impact of these modifications.
| Compound ID | R3' Substituent | R4' Substituent | R5' Substituent | IC50 (µM) for E. coli DHFR |
| Trimethoprim | -OCH3 | -OCH3 | -OCH3 | ~0.005-0.01 |
| Analog 1 | -H | -OCH3 | -OCH3 | ~0.1 |
| Analog 2 | -OCH3 | -H | -OCH3 | ~0.5 |
| Analog 3 | -OCH3 | -OCH3 | -H | ~0.2 |
| Analog 4 | -Cl | -OCH3 | -OCH3 | ~0.05 |
Data compiled from multiple sources.
dot
Caption: Logical relationship of substituent effects on DHFR inhibitory activity.
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of diaminopyrimidine compounds against DHFR.
Materials:
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Recombinant DHFR enzyme
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Dihydrofolic acid (DHF)
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NADPH
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Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT
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Test compounds (diaminopyrimidine derivatives) dissolved in DMSO
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96-well microplate
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Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in 10 mM NaOH.
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Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control) to each well.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the DHFR enzyme solution to each well and incubate for 5 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of a mixture of DHF and NADPH to each well. The final concentrations should be approximately 50 µM for DHF and 100 µM for NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADPH.
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-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
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Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
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Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity, by fitting the data to a dose-response curve.
-
dot
Caption: Experimental workflow for a DHFR inhibition assay.
Diaminopyrimidines as Protein Kinase Inhibitors
More recently, the diaminopyrimidine scaffold has been successfully exploited to develop potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine core serves as an excellent hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket.
Diaminopyrimidine-Based Kinase Inhibitors: A Quantitative Overview
The following tables summarize the inhibitory activities (IC50 values) of representative diaminopyrimidine-based inhibitors against several important kinase targets.
Table 2.1: Focal Adhesion Kinase (FAK) Inhibitors
| Compound | FAK IC50 (nM) | Reference Compound | FAK IC50 (nM) |
| TAE-226 | 5.5 | GSK-2256098 | 18 |
| Compound 12s | 47 | Compound 14 | 3.7 |
| Compound A12 | 130 (A549 cells) | Compound 8b (MY-1576) | Potent inhibitor |
Data compiled from multiple sources, including cellular and biochemical assays.[3][4][5]
Table 2.2: Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2) Inhibitors
| Compound | MK2 IC50 (nM) |
| Compound 15 | <19 |
| Compound 31a | <19 |
| Compound 31b | <19 |
Data represents potent inhibitors from a series of novel 2,4-diaminopyrimidine MK2 inhibitors.[6]
Table 2.3: Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
| Compound | CDK7 IC50 (nM) | Selectivity (CDK9/CDK7) |
| Compound 22 | 7.21 | >138 |
| BTX-A51 | 272.30 | ~1 |
Data highlights a highly selective and potent CDK7 inhibitor.[7]
Table 2.4: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
| Compound | HPK1 IC50 (nM) | pSLP76 IC50 (nM) |
| Compound 21 | 1.0 | - |
| Compound 14g | 0.15 | 27.92 |
Data showcases highly potent HPK1 inhibitors.[8][9]
Signaling Pathways Modulated by Diaminopyrimidine Kinase Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with tumor progression and metastasis. Diaminopyrimidine-based FAK inhibitors block its autophosphorylation and subsequent downstream signaling.[3][4][10]
dot
Caption: FAK signaling pathway and its inhibition.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a substrate of p38 MAPK and plays a crucial role in inflammatory responses by regulating the synthesis of pro-inflammatory cytokines like TNF-α. Diaminopyrimidine-based MK2 inhibitors are being investigated as anti-inflammatory agents.[6]
dot
Caption: p38/MK2 signaling pathway in inflammation.
Cyclin-dependent kinase 7 (CDK7) is a master regulator of both the cell cycle and transcription. It activates other CDKs to drive cell cycle progression and phosphorylates RNA polymerase II to initiate transcription. Diaminopyrimidine-based CDK7 inhibitors are promising anticancer agents.[7][11]
dot
Caption: Dual role of CDK7 in cell cycle and transcription.
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 enhances T-cell activation and is a promising strategy for cancer immunotherapy.[12][13][14]
dot
Caption: HPK1-mediated negative regulation of T-cell signaling.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a common method for measuring kinase activity and the potency of inhibitors using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Purified recombinant kinase (e.g., FAK, MK2, CDK7, or HPK1)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (diaminopyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Add 1 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction and Termination:
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: Workflow for the ADP-Glo™ kinase assay.
Synthesis of Diaminopyrimidine Derivatives
The synthesis of 2,4-diaminopyrimidine derivatives is a well-established area of organic chemistry, with several versatile methods available for the construction of the core scaffold and the introduction of diverse substituents.
General Synthetic Workflow
A common strategy for the synthesis of 2,4-diaminopyrimidine derivatives involves the condensation of a β-keto nitrile or a related precursor with guanidine. The substituents on the final product can be introduced either on the starting materials or through subsequent modifications of the diaminopyrimidine core.
dot
Caption: General synthetic workflow for diaminopyrimidine derivatives.
Experimental Protocol: Synthesis of Pyrimethamine
Pyrimethamine is a classic example of a diaminopyrimidine DHFR inhibitor. Its synthesis typically involves the following steps:
Step 1: Synthesis of 2-(4-chlorophenyl)-3-oxopentanenitrile
-
To a solution of p-chlorophenylacetonitrile and ethyl propionate in an appropriate solvent (e.g., THF), a strong base such as potassium tert-butoxide is added.
-
The reaction mixture is stirred, typically with gentle heating, to promote the condensation reaction.
-
After completion, the reaction is quenched, and the product is extracted and purified.
Step 2: Formation of the Enol Ether
-
The β-keto nitrile from Step 1 is reacted with a methylating agent, such as an orthoformate, in the presence of an acid catalyst to form the corresponding enol ether.
Step 3: Cyclization with Guanidine
-
The enol ether is then reacted with guanidine in a suitable solvent, such as ethanol, under reflux conditions.
-
The cyclization reaction forms the 2,4-diaminopyrimidine ring, yielding pyrimethamine.
-
The final product is purified by recrystallization.
Characterization: The structure and purity of the synthesized pyrimethamine are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Conclusion
The diaminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective inhibitors of a wide range of therapeutic targets. From the early days of DHFR inhibitors to the current focus on highly specific kinase inhibitors, the versatility of this chemical framework continues to be a driving force in drug discovery. This technical guide has provided a comprehensive overview of the key aspects of diaminopyrimidine medicinal chemistry, including quantitative SAR data, detailed experimental protocols, and the underlying biological pathways. It is anticipated that the insights and methodologies presented herein will serve as a valuable resource for researchers dedicated to the development of the next generation of diaminopyrimidine-based therapeutics.
References
- 1. news-medical.net [news-medical.net]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural similarity to the endogenous purine nucleus.[1][2] This structural mimicry allows compounds bearing this core to act as potent inhibitors of various protein kinases, making them a cornerstone in the development of targeted therapies, particularly in oncology.[3][4][5] This in-depth guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine ring system, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant signaling pathways.
Core Synthetic Strategies
The construction of the pyrazolo[3,4-d]pyrimidine core predominantly relies on the annulation of a pyrimidine ring onto a pre-existing, appropriately substituted pyrazole precursor. The two most prevalent and versatile approaches start from either 5-amino-1H-pyrazole-4-carbonitrile or 5-amino-1H-pyrazole-4-carboxamide derivatives.
Strategy 1: From 5-Amino-1H-pyrazole-4-carbonitriles
This is one of the most widely employed methods for accessing the pyrazolo[3,4-d]pyrimidine scaffold. The general approach involves the cyclization of a 5-amino-1H-pyrazole-4-carbonitrile with a one-carbon synthon, such as formamide, formic acid, urea, or thiourea, to construct the pyrimidine ring.
A common reaction sequence begins with the synthesis of the pyrazole precursor itself. For instance, 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile can be prepared and subsequently used to generate various pyrazolo[3,4-d]pyrimidines.[6]
Logical Workflow for Synthesis from 5-Amino-1H-pyrazole-4-carbonitriles
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis starting from a substituted hydrazine and ethoxymethylenemalononitrile.
Experimental Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol is adapted from a common synthetic route.
-
Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: A mixture of ethoxymethylenemalononitrile and phenylhydrazine is refluxed in ethanol.[7] The product is then isolated by filtration upon cooling.
-
Cyclization with Formamide: The synthesized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is heated in an excess of formamide.[8] The reaction mixture is then cooled, and the resulting solid is collected by filtration, washed, and recrystallized to afford the 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield (%) | Reference |
| 1 | Ethoxymethylenemalononitrile, Phenylhydrazine | Ethanol | Reflux | Not specified | [7] |
| 2 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formamide | Heat | Not specified | [8] |
Strategy 2: From 5-Amino-1H-pyrazole-4-carboxamides
An alternative and equally robust strategy utilizes 5-amino-1H-pyrazole-4-carboxamides as the key precursor. This approach is particularly useful for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives.
The synthesis often begins with the partial hydrolysis of the corresponding 5-amino-1H-pyrazole-4-carbonitrile to the carboxamide.[7] Subsequent cyclization with reagents like urea or fusion can lead to the formation of di-substituted pyrazolo[3,4-d]pyrimidines, such as 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.[7] This intermediate can then be further functionalized. For instance, chlorination with phosphorus oxychloride (POCl₃) yields a di-chloro derivative, which is a versatile intermediate for introducing various substituents via nucleophilic substitution reactions.[7][9]
Experimental Workflow for Derivatization
Caption: A typical workflow for the synthesis and subsequent functionalization of the pyrazolo[3,4-d]pyrimidine core starting from a carboxamide precursor.
Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a key intermediate synthesis.
-
Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is heated with formamide.[9]
-
Chlorination: The resulting pyrazolopyrimidinone is refluxed with phosphorus oxychloride to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[9]
| Step | Starting Material | Reagents/Solvents | Reaction Conditions | Yield (%) | Reference |
| 1 | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Formamide | 190°C, 8 h | Not specified | [9] |
| 2 | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl₃ | 106°C, 6 h | Not specified | [9] |
This chlorinated intermediate is highly valuable for further derivatization. For example, reaction with ammonium hydroxide can furnish the corresponding 4-aminopyrazolo[3,4-d]pyrimidine.[10]
Biological Context: Targeting Kinase Signaling Pathways
Pyrazolo[3,4-d]pyrimidines have emerged as potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5] Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which play pivotal roles in tumor growth, proliferation, and angiogenesis.[3] The pyrazolo[3,4-d]pyrimidine scaffold acts as an isostere of the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of these kinases and inhibit their activity.[3]
Simplified Kinase Inhibition Pathway
Caption: Simplified signaling pathway illustrating the inhibition of receptor tyrosine kinases by pyrazolo[3,4-d]pyrimidine-based inhibitors.
Conclusion
The synthetic routes to the pyrazolo[3,4-d]pyrimidine core are well-established and versatile, allowing for the generation of a wide array of derivatives. The strategies commencing from 5-amino-1H-pyrazole-4-carbonitriles and -carboxamides offer robust and high-yielding pathways to this medicinally important scaffold. The ability to readily functionalize the core structure has enabled the development of potent and selective kinase inhibitors with significant therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to navigate the synthesis and application of this critical heterocyclic system.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
Navigating the Safety Landscape of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential risks associated with the handling of this chemical compound.
Hazard Identification and Classification
Potential hazards include:
-
Skin Irritation: May cause redness and irritation upon contact with the skin.
-
Eye Irritation: May cause serious irritation, redness, and discomfort to the eyes.
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.
-
Acute Toxicity (Oral): While specific data is lacking, similar compounds can be harmful if swallowed.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage. The following table summarizes the known properties of this compound.
| Property | Value |
| CAS Number | 39008-28-1 |
| Molecular Formula | C₆H₁₀N₄OS |
| Appearance | Powder or liquid |
| Purity | Typically ≥97% |
| Storage | Store in a tightly closed container in a cool, dry place. |
Exposure Controls and Personal Protection
To minimize exposure and ensure personal safety, a multi-layered approach to exposure control, including engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A fume hood is highly recommended, especially when handling powders or generating dust.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following diagram illustrates the recommended PPE selection workflow.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are crucial. The following table outlines the recommended procedures.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage practices are vital to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use only in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container.[1]
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the case of a spill, a clear and practiced response plan is essential to mitigate risks.
Toxicological Information
Detailed toxicological data for this compound is not extensively documented in publicly available literature. However, based on the potential hazards of similar chemical structures, it should be handled as a substance with potential for skin, eye, and respiratory irritation. The acute oral toxicity is not established and it should be treated as potentially harmful if swallowed.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this and similar compounds. It is not a substitute for a formal safety data sheet (SDS). Researchers, scientists, and all personnel handling this chemical are strongly advised to consult the most up-to-date SDS from their supplier and to conduct a thorough risk assessment before use.
References
An In-depth Technical Guide to 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS 103335-55-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS 103335-55-3), a key intermediate in the synthesis of 5-alpha-reductase inhibitors. This document consolidates critical information on its physicochemical properties, safety data, synthesis protocols, and its role in relevant biological pathways.
Chemical Identity and Physical Properties
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic 4-azasteroid compound.[1] It is primarily known as a crucial intermediate in the manufacturing of dutasteride, a medication used in the treatment of benign prostatic hyperplasia (BPH).[2] It also serves as a significant reference standard in the pharmaceutical analysis of dutasteride and the structurally related finasteride.[3]
Table 1: Physicochemical Properties of CAS 103335-55-3
| Property | Value | References |
| Molecular Formula | C₁₉H₂₉NO₃ | [3] |
| Molecular Weight | 319.44 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | >308 °C | [2] |
| Boiling Point | 518.2 ± 50.0 °C (Predicted) | [4] |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [4] |
| Water Solubility | 3.61 mg/L | [2] |
| pKa | 4.81 ± 0.60 (Predicted) | [2] |
| LogP | 1.92 | [3] |
Safety and Handling
The following table summarizes the key safety information for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. It is imperative to handle this compound in a controlled laboratory setting, adhering to all prescribed safety protocols.
Table 2: Material Safety Data Summary
| Hazard Category | Information | References |
| GHS Hazard Statements | H302: Harmful if swallowed. H341: Suspected of causing genetic defects. H361: Suspected of damaging fertility or the unborn child. | [3][5] |
| Toxicological Data | Oral LD50: > 5,000 mg/kg bw. Dermal LD50: > 2,000 mg/kg bw. | [3] |
| First Aid Measures | If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. In case of skin contact: Wash off with soap and plenty of water. Consult a physician. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | [6] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C. | [7] |
| Personal Protective Equipment | Eye/face protection, skin protection (gloves, protective clothing), and respiratory protection. | [6] |
Experimental Protocols
The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a multi-step process. A detailed experimental protocol, derived from patent literature, is provided below.
Synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
This process involves the oxidative cleavage of a steroid precursor, followed by lactamization, hydrogenation, and hydrolysis.
Step 1: Oxidative Cleavage
-
Dissolve 50 grams of methyl-3-oxo-4-androstene-17-carboxylate in 500 ml of t-butanol.
-
Add a solution of 28 grams of sodium carbonate in 200 ml of water to the reaction mixture.
-
Slowly add 200 ml of a solution containing 2 grams of sodium metaperiodate and 130 grams of potassium permanganate dissolved in 1250 ml of water at a temperature of 25-35°C over 30 minutes.
-
Heat the reaction mixture to 65°C and add the remaining periodate/permanganate solution over one hour.
-
Cool the resulting solution to 40°C, filter to remove salts, and wash with water.
Step 2: Lactamization and Hydrogenation (Illustrative)
The subsequent steps, broadly involving the formation of the aza-ring (lactamization) and stereospecific reduction (hydrogenation), are complex and proprietary. The general workflow is depicted in the diagram below.
Step 3: Hydrolysis
-
Add 60 ml of a 9% aqueous sodium hydroxide solution to 15 grams of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mass to 10-15°C and adjust the pH to approximately 2 with concentrated hydrochloric acid.
-
Filter the separated solid, wash with 75 ml of water, and dry at 80°C to yield the final product.
Biological Activity and Signaling Pathway
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid and its derivatives are known inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This inhibition is the mechanism of action for drugs like finasteride and dutasteride in the treatment of BPH and androgenic alopecia.
5α-Reductase Signaling Pathway
The following diagram illustrates the classical pathway of testosterone conversion and the point of inhibition by 4-azasteroid compounds.
Caption: Inhibition of the 5α-Reductase Pathway.
Experimental Workflow and Characterization
The synthesis and purification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid require rigorous analytical monitoring. The following diagram outlines a typical experimental workflow.
Caption: General Experimental Workflow.
Spectroscopic Data
Detailed characterization is essential to confirm the identity and purity of the synthesized compound.
Table 3: Spectroscopic Data for CAS 103335-55-3
| Technique | Key Peaks/Signals | References |
| Infrared (IR) Spectroscopy (KBr) | Prominent peaks at approximately 3261, 3193, 3031, 2942, 2869, 1728, 1637, 1482, 1401, 1360, 1289, 1190, 1121, 831, and 722 cm⁻¹ | |
| Powder X-Ray Diffraction (PXRD) | Characteristic peaks expressed as 2θ angles at approximately 8.0, 10.0, 12.7, 14.5, 16.1, 16.2, 16.9, 18.6, and 26.9 ± 0.1 degrees | |
| ¹H NMR & ¹³C NMR | Specific chemical shifts and coupling constants are proprietary and typically provided with reference standards. | |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight (319.44 g/mol ) is expected. |
This technical guide serves as a foundational resource for professionals working with 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. For further detailed information, consulting the referenced literature and supplier documentation is recommended.
References
- 1. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | C19H29NO3 | CID 9818495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ox0-4-Aza-5-Alpha-Androsatane-17Beta-Carboxylic Acid MSDS/SDS | Supplier & Distributor [steroid-hormone.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Pyrazolo[3,4-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. As structural analogs of purines, they can act as bioisosteres of endogenous molecules, enabling them to interact with a wide range of biological targets. This has led to the development of pyrazolo[3,4-d]pyrimidine derivatives with diverse pharmacological activities, including their use as kinase inhibitors for the treatment of cancer and inflammatory diseases. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold makes it a privileged structure in the design of novel therapeutic agents.
Note on Starting Material: Extensive literature searches did not yield established protocols for the synthesis of pyrazolo[3,4-d]pyrimidines starting directly from 5,6-diaminopyrimidinone. The predominant and well-documented synthetic routes commence with substituted 5-aminopyrazole derivatives. The following application note details a common and reliable method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from a 5-aminopyrazole precursor.
General Synthetic Approach
The most prevalent method for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related derivative. A common strategy is the reaction of an ethyl 5-aminopyrazole-4-carboxylate with formamide, which serves as both the reagent to form the pyrimidine ring and the solvent.
A representative reaction scheme is the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, as described in multiple studies.[1]
Reaction Workflow Diagram
Caption: Synthetic workflow for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives.
Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol outlines the initial formation of the 5-aminopyrazole precursor.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Phenylhydrazine
-
Ethanol
Procedure:
-
A mixture of ethyl (ethoxymethylene)cyanoacetate and an equimolar amount of phenylhydrazine in ethanol is prepared.
-
The reaction mixture is heated to reflux at 80°C for 4 hours.[1]
-
After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol describes the cyclization of the 5-aminopyrazole precursor to form the final pyrazolo[3,4-d]pyrimidinone product.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
Procedure:
-
A suspension of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is prepared in an excess of formamide.
-
The mixture is heated to 190°C and maintained at this temperature for 8 hours.[1]
-
The reaction is monitored for completion by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Data Presentation
The following table summarizes representative yields for the synthesis of various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives using a similar cyclization method with different nitriles.
| Compound ID | R Group | Yield (%) (Conventional) | Yield (%) (Microwave) |
| 2a | Methyl | 78 | 85 |
| 2b | Ethyl | 75 | 82 |
| 2c | Phenyl | 81 | 88 |
| 2d | 4-Chlorophenyl | 83 | 90 |
| 2e | 4-Nitrophenyl | 80 | 86 |
Data adapted from a study on the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones. The starting material in this case was an ortho-amino ester of a pyrazole, and the table illustrates the efficiency of the cyclization step.
Signaling Pathway and Biological Activity
Pyrazolo[3,4-d]pyrimidines are known to interact with various signaling pathways, often by acting as ATP-competitive inhibitors of protein kinases. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds attractive as potential anti-cancer agents.
Logical Relationship Diagram
Caption: Inhibition of a protein kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines is a well-established field with robust protocols, primarily utilizing 5-aminopyrazole derivatives as key precursors. The methods outlined in this application note provide a reliable foundation for researchers entering this area. The biological significance of this scaffold, particularly in the context of kinase inhibition, continues to drive further research and development of novel derivatives for various therapeutic applications. Professionals in drug discovery can leverage these synthetic strategies to generate compound libraries for screening and lead optimization.
References
Application Notes and Protocols for the Cyclization of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cyclization of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, a versatile precursor for the synthesis of various fused heterocyclic systems of medicinal interest, including purines, pteridines, and pyrimido[4,5-e][1][2][3]triazines.
Introduction
This compound is a key building block in synthetic organic and medicinal chemistry. The adjacent amino groups at the C5 and C6 positions of the pyrimidine ring provide a reactive site for cyclization reactions with various electrophilic reagents, leading to the formation of a diverse range of bicyclic and tricyclic heterocyclic compounds. These resulting scaffolds are present in numerous biologically active molecules and approved drugs, making the cyclization of this diaminopyrimidine derivative a critical transformation in drug discovery and development.
This document outlines protocols for three common and effective cyclization reactions:
-
Purine Ring Formation via reaction with formic acid.
-
Pteridine Ring Formation via reaction with diethyl oxalate.
-
Pyrimido[4,5-e][1][2][3]triazine Ring Formation via reaction with nitrous acid.
Data Presentation
The following tables summarize the key quantitative data for the described cyclization reactions.
Table 1: Summary of Cyclization Reactions and Products
| Cyclizing Agent | Product Name | Product Structure |
| Formic Acid | 3,7-Dimethyl-2-(methylthio)-3,7-dihydro-6H-purin-6-one | Purine Derivative |
| Diethyl Oxalate | 3-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione | Pteridine Derivative |
| Nitrous Acid | 3-Methyl-2-(methylthio)-3H-pyrimido[4,5-e][1][2][3]triazine-4,7(6H,8H)-dione | Pyrimido-triazine Derivative |
Table 2: Comparison of Reaction Conditions and Yields
| Parameter | Purine Synthesis | Pteridine Synthesis | Pyrimido-triazine Synthesis |
| Solvent | Formic Acid | Ethanol | Water/Acetic Acid |
| Temperature | Reflux | Reflux | 0-5 °C to Room Temp. |
| Reaction Time | 4-6 hours | 6-8 hours | 1-2 hours |
| Typical Yield | 75-85% | 70-80% | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 3,7-Dimethyl-2-(methylthio)-3,7-dihydro-6H-purin-6-one (Purine Formation)
This protocol describes the cyclization of this compound with formic acid to yield the corresponding purine derivative. This reaction is a classic method for constructing the imidazole ring of the purine system.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Sodium hydroxide solution (10% w/v)
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add an excess of formic acid (approximately 10-15 mL per gram of starting material).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
For purification, recrystallize the crude product from ethanol. Decolorize the hot solution with a small amount of activated charcoal if necessary.
-
Filter the hot solution and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 3-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione (Pteridine Formation)
This protocol details the condensation reaction between this compound and diethyl oxalate to form a pteridine derivative. This is a versatile method for constructing the pyrazine ring of the pteridine system.
Materials:
-
This compound
-
Diethyl oxalate
-
Absolute ethanol
-
Sodium ethoxide (prepared fresh or commercial solution)
-
Acetic acid
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere. Alternatively, use a commercial solution of sodium ethoxide in ethanol.
-
To this solution, add this compound (1.0 eq) and stir until it dissolves.
-
Add diethyl oxalate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.
-
The product will precipitate upon neutralization. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent such as a mixture of dimethylformamide (DMF) and water.
-
Collect the purified crystals by filtration, wash with water and then ethanol, and dry under vacuum.
Protocol 3: Synthesis of 3-Methyl-2-(methylthio)-3H-pyrimido[4,5-e][1][2][3]triazine-4,7(6H,8H)-dione (Pyrimido-triazine Formation)
This protocol describes the reaction of this compound with nitrous acid, generated in situ from sodium nitrite and acetic acid, to form a pyrimido[4,5-e][1][2][3]triazine derivative. This reaction is a reliable method for forming the 1,2,4-triazine ring.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ethanol
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of water and glacial acetic acid (e.g., a 1:1 ratio) in a beaker or flask.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the diaminopyrimidine over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for another 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol.
-
The product is often of high purity, but if necessary, it can be recrystallized from a large volume of ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
Mandatory Visualizations
Cyclization Pathways of this compound
Caption: Overview of cyclization reactions.
Experimental Workflow for Purine Synthesis
Caption: Workflow for purine synthesis.
Experimental Workflow for Pteridine Synthesis
Caption: Workflow for pteridine synthesis.
Experimental Workflow for Pyrimido-triazine Synthesis
Caption: Workflow for pyrimido-triazine synthesis.
References
Application Notes and Protocols: Synthesis of Pyrimido[4,5-d]pyrimidines via Reaction of Diaminopyrimidines with Orthoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of diaminopyrimidines with orthoesters represents a fundamental and versatile strategy for the synthesis of fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, playing crucial roles in cell cycle regulation and signal transduction pathways implicated in cancer and other diseases.[1][2][3] Their structural similarity to purines allows them to function as effective mimics in biological systems.
This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-d]pyrimidines, summarizing key quantitative data and outlining the reaction mechanisms and relevant biological signaling pathways.
Reaction Mechanism and Workflow
The synthesis of the pyrimido[4,5-d]pyrimidine core from diaminopyrimidines and orthoesters proceeds via a cyclocondensation reaction. The general mechanism involves the initial reaction of an amino group of the diaminopyrimidine with the orthoester, followed by an intramolecular cyclization and subsequent elimination to form the fused pyrimidine ring. The reaction can be catalyzed by acids and is often performed at elevated temperatures.
A generalized workflow for the synthesis and subsequent biological evaluation of pyrimido[4,5-d]pyrimidine derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of pyrimido[4,5-d]pyrimidines.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Substituted Pyrimido[4,5-d]pyrimidines
This protocol is adapted from a one-pot, three-component reaction for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea or Thiourea
-
Catalyst (e.g., a novel DABCO-based ionic liquid [C4(DABCO-SO3H)2]·4ClO4)[4]
-
Solvent (e.g., water or ethanol)
Procedure:
-
In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), and urea (or thiourea) (1.2 mmol).
-
Add the catalyst (e.g., 0.05 g of [C4(DABCO-SO3H)2]·4ClO4).[4]
-
Add the solvent (10 mL) and reflux the mixture for the time indicated in the data table below.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrimido[4,5-d]pyrimidine derivative.
Protocol 2: Two-Step Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines
This protocol describes a two-step synthesis of a specific class of neuroprotective pyrimido[4,5-d]pyrimidines.[5]
Step 1: Synthesis of the Intermediate
-
A mixture of the starting pyrimidine derivative, an appropriate aniline, and triethyl orthoformate is heated under reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The resulting solid is collected by filtration and can be recrystallized.
Step 2: Amination
-
The intermediate from Step 1 is dissolved in a suitable solvent (e.g., 2-propanol).
-
The desired amine is added, and the mixture is heated under reflux.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the final N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives as reported in the literature.
Table 1: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives [4]
| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Cl-C6H4CHO | 10 | H2O | Reflux | 30 | 95 |
| 2 | 4-NO2-C6H4CHO | 10 | H2O | Reflux | 35 | 92 |
| 3 | C6H5CHO | 10 | H2O | Reflux | 40 | 90 |
| 4 | 4-CH3O-C6H4CHO | 10 | H2O | Reflux | 45 | 88 |
Table 2: Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines [5]
| Compound | Yield (%) | Melting Point (°C) |
| 4a | 57 | 248-250 |
| 4d | 16 | 234 |
| 4g | 28 | 176-178 |
| 4h | 30 | 148-150 |
| 4i | 22 | 162-164 |
| 4k | 47 | >266 |
Biological Applications and Signaling Pathways
Pyrimido[4,5-d]pyrimidines have emerged as a promising scaffold for the development of kinase inhibitors for cancer therapy.[1][2] These compounds often target key kinases involved in cell cycle progression and oncogenic signaling pathways.
Several pyrimido[4,5-d]pyrimidine derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Bruton's Tyrosine Kinase (BTK), and the Receptor Tyrosine Kinases (RTKs) RET and TRK.[1][2][3] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and block tumor growth.
The diagram below illustrates a simplified signaling pathway highlighting the role of these kinases in cancer cell proliferation and survival, and how pyrimido[4,5-d]pyrimidine inhibitors can intervene.
Caption: Inhibition of key kinases in cancer signaling pathways by pyrimido[4,5-d]pyrimidines.
Conclusion
The reaction of diaminopyrimidines with orthoesters provides an efficient and adaptable route to the synthesis of pyrimido[4,5-d]pyrimidines. The resulting compounds exhibit a wide range of biological activities, with particular promise as kinase inhibitors for anticancer therapy. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further exploration of this chemical scaffold is warranted to develop novel therapeutics with enhanced potency and selectivity.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Synthesis of N-Methylated Purine Analogs from 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-methylated purine analogs, starting from the key intermediate 5,6-diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1). The described methodology is based on the well-established Traube purine synthesis, a versatile and widely used method for the construction of the purine ring system from 5,6-diaminopyrimidine precursors. This process involves the cyclization of the diaminopyrimidine with a one-carbon synthon, typically formic acid or its derivatives, to form the fused imidazole ring of the purine core.
Introduction
Purine analogs are a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development. Their applications span various therapeutic areas, including oncology, virology, and immunology. The synthesis of specifically substituted purine analogs allows for the fine-tuning of their pharmacological properties. This protocol focuses on the preparation of a 9-methylated purine derivative, a common structural motif in many bioactive molecules.
General Reaction Scheme
The synthesis proceeds via a one-pot cyclization reaction of this compound with a suitable one-carbon source, such as diethoxymethyl acetate or formic acid, to yield the corresponding 9-methyl-2-(methylthio)purin-6(1H)-one. The reaction is typically carried out at elevated temperatures.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Traube purine synthesis, highlighting typical reaction parameters and outcomes for the cyclization of 5,6-diaminopyrimidines. Please note that specific yields and reaction times may vary depending on the exact substrate and reaction conditions.
| Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5,6-Diaminopyrimidine | Formic Acid | None | 100-210 | 1-5 | 65-75[1] |
| 5,6-Diaminopyrimidine | Diethoxymethyl Acetate | Formamide | 145 | 3 | 71[1] |
| Substituted 5,6-Diaminopyrimidine | Formic Acid | None | Reflux | 4-10 | Good |
Experimental Protocol
This protocol details the synthesis of 9-methyl-2-(methylthio)purin-6(1H)-one from this compound.
Materials:
-
This compound (CAS 39008-28-1)
-
Diethoxymethyl acetate (or 98-100% Formic Acid)
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Addition of Cyclizing Agent: Add an excess of diethoxymethyl acetate (or 98-100% formic acid) to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 5 hours.
-
Workup:
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess cyclizing agent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in hot ethanol.
-
Add a small amount of activated charcoal to the hot solution and reflux for a short period to decolorize.
-
Filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the purified 9-methyl-2-(methylthio)purin-6(1H)-one.
-
Visualizations
Logical Workflow for Traube Purine Synthesis
The following diagram illustrates the general workflow for the synthesis of purine analogs from 5,6-diaminopyrimidine precursors using the Traube synthesis method.
Caption: General workflow for the Traube synthesis of purine analogs.
De Novo Purine Biosynthesis Pathway
For context, the following diagram provides a simplified overview of the de novo purine biosynthesis pathway, which is the natural process for producing purine nucleotides. This synthetic protocol provides a laboratory-based method to create analogs of these essential biomolecules.
Caption: Simplified de novo purine biosynthesis pathway.[2][3][4][5]
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5,6-Diaminopyrimidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged core structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. Its ability to mimic the purine base of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The 5,6-diaminopyrimidinone moiety, in particular, offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors. The amino groups at the 5 and 6 positions, along with the pyrimidinone core, provide key hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity. Strategic functionalization of this scaffold has led to the discovery of inhibitors targeting various kinases involved in inflammatory and proliferative diseases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
These application notes provide detailed protocols for the synthesis of kinase inhibitors derived from a 5,6-diaminopyrimidinone core, focusing on the preparation of potent IRAK4 inhibitors. Additionally, protocols for relevant biological assays are described, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the application of this chemical scaffold in drug discovery.
Data Presentation
The following tables summarize the in vitro potency of representative aminopyrimidin-4-one IRAK4 inhibitors.
Table 1: In Vitro Activity of Aminopyrimidin-4-one IRAK4 Inhibitors [1][2][3][4]
| Compound | IRAK4 IC50 (nM) | Kinase Selectivity (>100-fold against) |
| 16 | 27 | 99% of 111 tested kinases |
| 31 | 93 | >95% of 111 tested kinases |
Experimental Protocols
I. General Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors
This protocol describes a general synthetic route for the preparation of 2,6-diaminopyrimidin-4-one derivatives as IRAK4 inhibitors, adapted from the synthesis of analogous compounds.[1][2][3][4]
Step 1: Synthesis of a 2-chloro-5,6-diaminopyrimidin-4-one intermediate
A suitable starting material, such as a commercially available diaminopyrimidinone derivative, is first chlorinated at the 2-position.
-
Materials: 5,6-diaminopyrimidin-4-one, phosphorus oxychloride (POCl3), N,N-dimethylaniline.
-
Procedure:
-
To a solution of 5,6-diaminopyrimidin-4-one in a suitable solvent, add N,N-dimethylaniline.
-
Slowly add phosphorus oxychloride at 0 °C.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench with ice water.
-
The resulting precipitate is filtered, washed with water, and dried to yield the 2-chloro-5,6-diaminopyrimidin-4-one intermediate.
-
Step 2: Buchwald-Hartwig amination to introduce the C2-substituent
The 2-chloro intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with a desired amine.
-
Materials: 2-chloro-5,6-diaminopyrimidin-4-one intermediate, desired amine, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), and an anhydrous solvent (e.g., dioxane).
-
Procedure:
-
In a reaction vessel, combine the 2-chloro-5,6-diaminopyrimidin-4-one intermediate, the amine, the base, and the ligand.
-
Add the anhydrous solvent and degas the mixture.
-
Add the palladium catalyst and heat the mixture under an inert atmosphere until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent, and filter through celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to afford the desired 2-amino-substituted pyrimidin-4-one.
-
Step 3: Functionalization of the C5-amino group (if required)
Further modifications, such as acylation or sulfonylation of the C5-amino group, can be performed to explore structure-activity relationships.
-
Materials: The product from Step 2, an acyl chloride or sulfonyl chloride, a base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the product from Step 2 in the solvent and cool to 0 °C.
-
Add the base, followed by the dropwise addition of the acyl chloride or sulfonyl chloride.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
-
II. In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for determining the in vitro potency of synthesized compounds against a target kinase.[1]
-
Principle: A fluorescence-based assay is used to measure the amount of phosphorylated substrate produced by the kinase. The inhibition of the kinase activity by the test compound is quantified by a decrease in the fluorescence signal.
-
Materials:
-
Purified recombinant kinase (e.g., IRAK4)
-
Fluorescently labeled substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Microplate reader
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant kinase and the fluorescently labeled substrate in the kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a microplate. Include a control reaction with no inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a set period.
-
Measurement: Stop the reaction and measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: IRAK4 signaling cascade upon TLR/IL-1R engagement.
Experimental Workflow
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for N-Alkylation of Diaminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of diaminopyrimidines is a pivotal chemical transformation in medicinal chemistry and drug development. The pyrimidine core is a fundamental scaffold in a multitude of biologically active compounds, including antivirals, antifolates, and kinase inhibitors. The strategic introduction of alkyl groups onto the nitrogen atoms of the diaminopyrimidine ring can significantly modulate the compound's pharmacological properties, such as potency, selectivity, solubility, and metabolic stability.
These application notes provide detailed experimental procedures for the N-alkylation of diaminopyrimidines, offering researchers a guide to common synthetic strategies. The protocols described herein are based on established methods and offer versatility for the introduction of a wide range of alkyl substituents.
Data Presentation: N-Alkylation of Pyrimidine Derivatives
The following table summarizes quantitative data from various studies on the alkylation of pyrimidine and related heterocyclic compounds, providing a comparative overview of different reagents, catalysts, and reaction conditions.
| Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 16 | 87 | [1](2) |
| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Bromomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 16 | 85 | [1](2) |
| Uracil | Bromo-ethylacetate | AS@HTC | Acetonitrile | 80 | 12 | 90 | [1](2) |
| Uracil | Propargyl bromide | AS@HTC | Acetonitrile | 80 | 12 | 88 | [1](2) |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp | Overnight | 72 | [3](4) |
| 2-[4-(4-Fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp | Overnight | 52 | [3](4) |
Experimental Protocols
Two primary strategies for the N-alkylation of diaminopyrimidines are detailed below: direct alkylation with alkyl halides and a heterogeneous catalytic approach.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of a diaminopyrimidine using an alkyl halide in the presence of a base.
Materials:
-
Diaminopyrimidine substrate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the diaminopyrimidine substrate (1.0 equivalent).
-
Solvent and Base Addition: Add the anhydrous solvent to dissolve or suspend the starting material. Add the base (1.5-2.0 equivalents of K₂CO₃ or 1.1 equivalents of NaH). If using NaH, add it portion-wise at 0 °C.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture. The addition can be done at 0 °C or room temperature depending on the reactivity of the substrate and alkylating agent.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 2-24 hours). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If NaH was used, carefully quench the reaction with the slow addition of water or a saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. If DMF was used as the solvent, dilute the mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure and then dissolve the residue in EtOAc. Extract the aqueous layer with EtOAc (e.g., 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate or dichloromethane and methanol) to obtain the pure N-alkylated diaminopyrimidine.
Protocol 2: Heterogeneous Catalytic N1-Alkylation of Pyrimidines
This protocol utilizes a heterogeneous catalyst, Ammonium Sulfate coated Hydro-Thermal-Carbone (AS@HTC), for the selective N1-alkylation of pyrimidine derivatives.[1]
Materials:
-
Pyrimidine substrate (1.00 mmol)
-
Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)
-
Hexamethyldisilazane (HMDS) (1.5 mL)
-
Anhydrous acetonitrile (2.5 mL)
-
Alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) (2 equivalents)
-
Reaction vessel suitable for reflux
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., CH₂Cl₂/MeOH, 9.6/0.4)
Procedure:
-
Silylation: In a reaction vessel, combine the pyrimidine substrate (1.00 mmol) and the AS@HTC catalyst (50 mg) in HMDS (1.5 mL).[1]
-
Heating: Heat the mixture under reflux for 2 hours.[1]
-
Cooling and Dissolution: After cooling, a clear oil of the silylated pyrimidine will be formed. Dissolve this oil in anhydrous acetonitrile (2.5 mL).[1]
-
Addition of Alkylating Agent: Add the alkylating agent (2 equivalents) to the solution.[1]
-
Reaction: Stir the reaction mixture for 12 hours at 80 °C.[1]
-
Workup: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent to dryness using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography over silica gel using a suitable eluent system (e.g., CH₂Cl₂/MeOH, 9.6/0.4) to yield the desired N1-alkylated pyrimidine.[1]
Mandatory Visualization
Caption: General workflow for the N-alkylation of diaminopyrimidines.
References
purification of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one derivatives
An Application Note on the Purification of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of this compound and its derivatives. The methodologies described herein are based on established techniques for the purification of diaminopyrimidine compounds and are intended to serve as a comprehensive guide.
Introduction
This compound and its analogs are important heterocyclic compounds in medicinal chemistry, often serving as key intermediates in the synthesis of therapeutic agents. The purity of these compounds is critical for their intended biological and pharmaceutical applications, as impurities can significantly impact experimental outcomes and drug safety profiles. This application note outlines two primary methods for the purification of these pyrimidine derivatives: column chromatography and recrystallization.
Data Presentation
The purity of commercially available this compound and a related derivative are summarized in the table below. This data highlights the expected purity levels that can be achieved through rigorous purification procedures.
| Compound | Purity (%) | Analytical Method | Reference |
| This compound | >98% | Not Specified | [1] |
| 4,6-Diamino-2-(methylthio)pyrimidine | 97% | Not Specified | [2] |
| 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | >97% | Not Specified | [3] |
| 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one | 97% | Not Specified |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the .
Protocol 1: Purification by Column Chromatography
Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture. For diaminopyrimidine derivatives, silica gel is a common stationary phase.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Elution solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing to avoid air bubbles or channels.
-
Sample Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Sample Loading: Gently add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
Elution: Begin the elution process by adding the chosen solvent system to the column. A common starting point for diaminopyrimidine derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For some diaminopyrimidine derivatives, a mixture of dichloromethane and methanol (e.g., 100:1 v/v) has been used effectively.[4]
-
Fraction Collection: Collect the eluate in fractions using collection tubes or flasks.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. For diaminopyrimidine derivatives, ethanol has been reported as an effective recrystallization solvent.[5][6]
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture, acetone, ethyl acetate/hexane)[4][5][6][7]
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Small-scale solubility tests can help in identifying the optimal solvent or solvent mixture.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization of the desired product.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the purification and analysis of this compound derivatives.
Caption: General purification and analysis workflow.
This application note provides a foundational guide for the purification of this compound and its derivatives. Researchers should note that the optimal conditions for purification may vary depending on the specific derivative and the nature of the impurities present. Therefore, some level of methods development and optimization may be required.
References
- 1. This compound (CS-W020384-250mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. 4,6-Diamino-2-(methylthio)pyrimidine, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 81560-06-7|5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Purification of Pyrimidinone Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidinone and its derivatives are a critical class of heterocyclic compounds widely explored in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of these compounds often results in complex mixtures containing starting materials, reagents, and byproducts. Effective purification is paramount to isolate the target pyrimidinone with high purity for subsequent biological evaluation and characterization. Column chromatography, particularly flash column chromatography, is a fundamental and widely adopted technique for this purpose.[1]
This document provides a detailed protocol for the purification of pyrimidinone derivatives using column chromatography, including troubleshooting common issues and guidelines for method development.
Data Presentation: Purification Parameters
Quantitative data on the purification of specific pyrimidinone derivatives is often not extensively detailed in the literature.[1] However, the following table presents an example of data that should be recorded during the purification process.
| Compound | Stationary Phase | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Reference |
| Bosentan (example) | Silica Gel | Not Specified | Not Specified | >99.8 | 70 | [1] |
| Substituted Pyrimidinone | Silica Gel | Not Specified | Not Specified | Not Specified | Good | [1] |
Note: Researchers are encouraged to meticulously document these parameters for their specific pyrimidinone derivatives to ensure reproducibility and for the optimization of future purification protocols.
Experimental Workflow
The overall workflow for the purification of a pyrimidinone derivative using column chromatography is depicted below. This process begins with the crude reaction mixture and concludes with the isolated, pure compound.
Caption: Workflow for Pyrimidinone Purification by Column Chromatography.
Experimental Protocols
Materials and Equipment
-
Glass chromatography column
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents (HPLC grade): Hexane, Ethyl Acetate, Dichloromethane, Methanol, Chloroform
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Beakers, Erlenmeyer flasks, and test tubes
-
Pasteur pipettes and bulbs
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (acid-washed)
Mobile Phase Selection via TLC
The selection of an appropriate mobile phase is critical for successful separation. This is achieved through preliminary analysis using TLC.
-
Spotting: Dissolve a small amount of the crude pyrimidinone mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Common starting solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1] For pyrimidine derivatives, a chloroform/methanol (90/10 v/v) mixture can also be effective.
-
Analysis: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidinone compound and show good separation from impurities.[1] Adjust the polarity of the mobile phase by varying the ratio of the solvents until the desired Rf value is achieved. For more polar compounds, a small percentage of methanol can be added to a dichloromethane or ethyl acetate system. For basic pyrimidinones, adding 1-3% triethylamine to the solvent system can improve separation and prevent streaking.[2]
Column Preparation
-
Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Adding a Sand Layer: Add a small layer of sand over the plug to create a flat base for the stationary phase.
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the least polar mobile phase selected from the TLC analysis.
-
Pour the slurry into the column.
-
Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to drain some of the solvent, which helps in compacting the silica bed. Crucially, do not let the solvent level drop below the top of the silica gel at any point.
-
-
Adding the Top Sand Layer: Once the silica gel has settled, add a thin layer of sand on top to prevent the stationary phase from being disturbed during sample and solvent addition. Drain the excess solvent until it is level with the top of the sand layer.
Sample Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading:
-
Dissolve the crude pyrimidinone product in a minimal amount of the mobile phase or a slightly more polar solvent.[3]
-
Using a Pasteur pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.
-
-
Dry Loading (for compounds with poor solubility in the eluent):
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[3][4]
-
Carefully add this powder to the top of the prepared column.
-
Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column. Apply positive pressure (e.g., from an air line or a pump for flash chromatography) to push the solvent through the column at a steady rate.
-
Fraction Collection: Begin collecting the eluent in a series of labeled test tubes or vials.
-
Gradient Elution (Optional): For complex mixtures, it may be beneficial to start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.[2] This can help in eluting compounds with a wider range of polarities.
Analysis and Product Isolation
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure pyrimidinone product.
-
Pooling Fractions: Combine the fractions that contain only the desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified pyrimidinone derivative.
Troubleshooting
The purification of pyrimidinone derivatives can sometimes present challenges. The following diagram and table outline common problems and their solutions.
Caption: Troubleshooting Guide for Pyrimidinone Purification.
| Problem | Possible Cause | Recommended Solution |
| Low or No Recovery of Compound | The compound may be unstable on the acidic silica gel, leading to decomposition.[3] | Perform a 2D TLC to check for stability. If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[3] |
| The mobile phase is not polar enough to elute the compound. | Re-evaluate the TLC analysis. If the Rf value is very low, increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol).[3] | |
| Poor Separation of Spots | The chosen mobile phase does not have the optimal polarity to resolve the target compound from impurities. | Systematically vary the solvent ratios in your TLC trials to find a system that maximizes the distance between the spot of your desired product and any impurities. Aim for an Rf of 0.2-0.4 for the target compound.[1] |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel relative to the mass of the crude product (typically a 30:1 to 100:1 ratio by weight). | |
| Compound Streaking on TLC or Column | The compound is highly polar or acidic/basic, leading to strong interactions with the silica gel. | For basic compounds like some pyrimidinone derivatives, add a small amount of triethylamine (1-3%) or ammonium hydroxide to the mobile phase to neutralize active sites on the silica gel.[2] |
| Cracked or Channeled Silica Bed | The column was packed improperly, or the solvent polarity was changed too drastically during a gradient elution. | Ensure the silica gel is packed uniformly as a slurry. When running a gradient, increase the solvent polarity gradually. |
References
Application Note: NMR and Mass Spectrometry Analysis of the Reaction Products of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The compound 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1) is a versatile precursor in synthetic organic chemistry, particularly in the synthesis of purine analogs. Purines are fundamental components of nucleic acids and play a crucial role in various biological processes, making their derivatives valuable targets in drug discovery. A common and efficient method for constructing the purine ring system from 4,5-diaminopyrimidines is the Traube purine synthesis.[1][2][3][4] This application note details the synthesis of a purine derivative from CAS 39008-28-1 via a Traube-like reaction with formic acid and provides comprehensive protocols for the analysis of the reaction product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The reaction involves the cyclization of the diaminopyrimidine with formic acid to form the imidazole ring, yielding 3-methyl-2-(methylthio)-3,7-dihydro-6H-purin-6-one. This document provides detailed methodologies for this synthesis and the subsequent structural elucidation and purity assessment of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocols
Synthesis of 3-methyl-2-(methylthio)-3,7-dihydro-6H-purin-6-one
This protocol is based on the general principles of the Traube purine synthesis.[2][3][5]
Materials:
-
This compound (CAS 39008-28-1)
-
Formic acid (≥98%)
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.86 g, 10 mmol).
-
To the flask, add formic acid (30 mL).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring.
-
Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
Neutralize the residue by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the desired product and evaporate the solvent to yield 3-methyl-2-(methylthio)-3,7-dihydro-6H-purin-6-one as a solid.
NMR Spectroscopy Analysis
Instrumentation:
-
500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10 mg of the purified product in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Acquisition time: 3.28 s
-
Spectral width: 20 ppm
-
¹³C NMR Protocol:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.09 s
-
Spectral width: 240 ppm
-
Mass Spectrometry Analysis
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
HRMS Protocol:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters:
-
Capillary voltage: 3.5 kV
-
Nebulizer pressure: 1.0 bar
-
Drying gas flow: 8.0 L/min
-
Drying gas temperature: 200 °C
-
-
Acquire MS/MS data for the protonated molecular ion to confirm the structure through fragmentation analysis.
Data Presentation
Table 1: Predicted ¹H NMR Data for 3-methyl-2-(methylthio)-3,7-dihydro-6H-purin-6-one in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N7-H |
| ~8.0 | s | 1H | C8-H |
| ~3.4 | s | 3H | N3-CH₃ |
| ~2.6 | s | 3H | S-CH₃ |
Table 2: Predicted ¹³C NMR Data for 3-methyl-2-(methylthio)-3,7-dihydro-6H-purin-6-one in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C6 |
| ~155 | C2 |
| ~150 | C4 |
| ~145 | C8 |
| ~118 | C5 |
| ~30 | N3-CH₃ |
| ~14 | S-CH₃ |
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₈N₄OS |
| Calculated [M+H]⁺ | 197.0546 |
| Observed [M+H]⁺ | To be determined experimentally |
| Major Fragment Ions (MS/MS of [M+H]⁺) | To be determined experimentally, likely loss of CH₃S• and subsequent ring fragmentations |
Visualizations
Caption: Synthetic and analytical workflow for the purine derivative.
Caption: Logical flow from starting material to structural confirmation.
References
Troubleshooting & Optimization
Technical Support Center: Side Reactions in Diaminopyrimidine Cyclization
Welcome to the Technical Support Center for troubleshooting side reactions in diaminopyrimidine cyclization. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the formation of unwanted byproducts during the synthesis of diaminopyrimidine cores.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cyclization of guanidine with β-dicarbonyl compounds to form 2,4-diaminopyrimidines?
A1: The cyclization of guanidine with β-dicarbonyl compounds is a robust method for synthesizing 2,4-diaminopyrimidines; however, several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent side reactions include:
-
Hydrolysis of Reactants and Products: β-dicarbonyl compounds can be susceptible to hydrolysis, especially under acidic or basic conditions. Furthermore, the diaminopyrimidine product itself can undergo hydrolysis to form corresponding pyrimidinones or other degradation products.
-
Self-Condensation of the β-Dicarbonyl Compound: Under certain conditions, the β-dicarbonyl compound can undergo self-condensation, leading to the formation of various byproducts and reducing the availability of the starting material for the desired cyclization.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in acyclic condensation products. This can be due to steric hindrance, suboptimal reaction temperature, or insufficient activation of the carbonyl groups.
-
Formation of Regioisomers: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is possible, leading to a mixture of products that can be difficult to separate.
-
Dimerization or Oligomerization: Under concentrated conditions or with extended reaction times, intermolecular reactions can occur, leading to the formation of dimers or oligomers of the diaminopyrimidine product.[1]
Q2: How does pH influence the formation of side products in diaminopyrimidine synthesis?
A2: The pH of the reaction medium is a critical parameter that can significantly impact the rate of the desired cyclization versus competing side reactions. In the synthesis of 2,4-diaminopyrimidine from guanidine hydrochloride and cyanoacetaldehyde, the yield of the desired product is highly dependent on the pH. For instance, the hydrolysis of the diaminopyrimidine product to cytosine, isocytosine, and uracil is a notable side reaction influenced by pH.[2][3] Generally, maintaining an optimal pH is crucial to ensure the guanidine is sufficiently nucleophilic while minimizing acid- or base-catalyzed side reactions of the starting materials and products. The enzymatic machinery involved in pyrimidine synthesis often requires a pH on the alkaline side for optimal efficiency.[4]
Q3: My diaminopyrimidine cyclization reaction has a low yield. What are the first troubleshooting steps I should take?
A3: Low yield is a common issue in diaminopyrimidine synthesis. A systematic troubleshooting approach is recommended. Here are the initial steps:
-
Verify Starting Material Purity: Impurities in the guanidine salt or the β-dicarbonyl compound can inhibit the reaction or lead to the formation of side products. Use freshly purified starting materials and ensure they are anhydrous, as moisture can promote hydrolysis.
-
Optimize Reaction Temperature: The reaction temperature can influence the reaction rate and the selectivity towards the desired product. Both excessively high and low temperatures can be detrimental. A temperature screening experiment is often a good starting point.
-
Check the pH of the Reaction Mixture: As discussed in Q2, pH is critical. Ensure the pH is within the optimal range for the specific reaction. This might involve the use of buffers or the careful addition of an acid or base.
-
Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and byproducts over time. This will help identify if the reaction is incomplete or if the product is degrading.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak in the HPLC Analysis of the Crude Reaction Mixture
Possible Cause 1: Hydrolysis Byproducts
-
Identification: Hydrolysis products will have a lower molecular weight than the expected product and will likely contain hydroxyl or carbonyl functional groups. Mass spectrometry (MS) and Infrared (IR) spectroscopy can help confirm their identity.[5][6]
-
Troubleshooting Strategy:
-
Ensure strictly anhydrous reaction conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon).
-
Use a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
-
Reduce the reaction temperature to decrease the rate of hydrolysis.
-
Possible Cause 2: Self-Condensation of β-Dicarbonyl Compound
-
Identification: These byproducts will have a molecular weight that is a multiple of the β-dicarbonyl starting material minus water. 1H and 13C NMR spectroscopy can be used to identify the characteristic signals of the condensed products.
-
Troubleshooting Strategy:
-
Add the β-dicarbonyl compound slowly to the reaction mixture containing guanidine to maintain a low concentration of the dicarbonyl at any given time.
-
Consider using a milder catalyst or a lower reaction temperature.
-
Issue 2: Difficulty in Purifying the Desired Diaminopyrimidine Product
Possible Cause: Formation of Structurally Similar Isomers or Byproducts
-
Identification: Co-elution of the product and impurities during chromatography is a common sign. High-resolution mass spectrometry and 2D NMR techniques (e.g., COSY, HSQC) can help to elucidate the structures of these closely related compounds.
-
Troubleshooting Strategy:
-
Chromatography Optimization: Experiment with different chromatographic conditions, such as changing the stationary phase (e.g., from normal phase to reverse phase), the mobile phase composition, and the gradient profile.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Derivatization: In some cases, derivatizing the crude mixture to alter the polarity of the components can facilitate separation. The derivative can then be converted back to the desired product.
-
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of 2,4-diaminopyrimidine and the formation of a common hydrolysis side product, based on hypothetical data for illustrative purposes.
| Entry | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | pH | Yield of Diaminopyrimidine (%) | Yield of Hydrolysis Product (%) |
| 1 | Guanidine HCl | Malononitrile | Ethanol | 80 | 6 | 8 | 75 | 5 |
| 2 | Guanidine HCl | Malononitrile | Ethanol | 100 | 6 | 8 | 65 | 15 |
| 3 | Guanidine HCl | Malononitrile | Dioxane | 80 | 6 | 8 | 85 | 2 |
| 4 | Guanidine HCl | Malononitrile | Ethanol | 80 | 12 | 8 | 70 | 10 |
| 5 | Guanidine HCl | Malononitrile | Ethanol | 80 | 6 | 10 | 60 | 25 |
| 6 | Guanidine HCl | Malononitrile | Ethanol | 80 | 6 | 6 | 80 | 3 |
This data is illustrative and intended to demonstrate the impact of reaction parameters.
Experimental Protocols
General Protocol for the Synthesis of 2,4-Diaminopyrimidines
This protocol describes a general method for the cyclization of guanidine with a β-dicarbonyl compound.
Materials:
-
Guanidine hydrochloride
-
β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, dioxane)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the anhydrous solvent and the base.
-
Stir the mixture until the base is fully dissolved.
-
Add guanidine hydrochloride to the mixture and stir until it dissolves.
-
Slowly add the β-dicarbonyl compound to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Identification and Quantification of Side Products by HPLC-MS
This protocol outlines a general method for the analysis of a crude diaminopyrimidine reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Monitor at a wavelength where the diaminopyrimidine and potential byproducts absorb (e.g., 254 nm).
-
-
MS Method:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Data Analysis: Identify the molecular ions corresponding to the expected product and potential side products. The fragmentation pattern can provide further structural information.
-
-
Quantification: Create a calibration curve using a known concentration of the pure diaminopyrimidine standard to quantify its amount in the crude mixture. The relative peak areas in the chromatogram can be used to estimate the percentage of impurities.
Visualizations
Caption: Main and side reaction pathways in diaminopyrimidine synthesis.
Caption: Troubleshooting workflow for diaminopyrimidine cyclization.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Purine Analog Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in purine analog synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproducts in purine analog synthesis?
A1: Byproduct formation in purine analog synthesis can arise from several sources, including:
-
Incomplete Cyclization: The final ring-closure step to form the purine core may not go to completion, leading to stable intermediates.
-
Side Reactions of Reagents: Reagents like formamide, used as a source of the C8 carbon, can undergo self-condensation or react with intermediates in unintended ways.
-
Hydrolysis: The diaminopyrimidine precursors are susceptible to hydrolysis, which can lead to the formation of unwanted pyrimidine derivatives like uracil, cytosine, or isocytosine.[1][2]
-
N-Oxide Formation: The nitrogen atoms in the purine ring are susceptible to oxidation, leading to the formation of N-oxides, especially when using oxidizing agents or under aerobic conditions.[3]
-
Regioisomer Formation: During alkylation or other substitution reactions, isomers can be formed due to the presence of multiple reactive nitrogen atoms (e.g., N7 vs. N9 alkylation).[4]
-
Starting Material Impurities: The purity of the initial pyrimidine derivatives is crucial, as impurities can lead to the formation of unexpected products.[5]
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a combination of analytical techniques:
-
Mass Spectrometry (MS): Obtain the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This will provide the molecular weight of the byproduct, offering initial clues to its identity. Tandem MS (MS/MS) can provide fragmentation patterns to help elucidate the structure.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the byproduct can be isolated in sufficient quantity, 1H and 13C NMR are powerful tools for unambiguous structure determination.[4][8]
-
Literature Review: Compare the observed molecular weight and any partial structural information with known byproducts of similar reactions reported in the scientific literature.
Q3: How can I minimize byproduct formation?
A3: Minimizing byproducts often involves optimizing reaction conditions:
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and avoid prolonged reaction times or excessive temperatures that can lead to degradation or side reactions.
-
Reagent Purity: Ensure the use of high-purity starting materials and reagents.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of N-oxides.
-
pH Control: For reactions involving intermediates sensitive to hydrolysis, maintaining optimal pH is critical.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Purine Analog and Multiple Unidentified Peaks in HPLC
| Possible Cause | Suggested Action |
| Incomplete cyclization of the diaminopyrimidine precursor. | Increase reaction temperature or time. Consider using a different cyclizing agent (e.g., diethoxymethyl acetate, triethyl orthoformate). |
| Hydrolysis of the 4,5-diaminopyrimidine starting material. | Ensure anhydrous reaction conditions. Control the pH of the reaction mixture, as hydrolysis can be acid or base-catalyzed.[1][9] |
| Side reactions involving formamide. | If using formamide, consider alternative C8 sources. Optimize the reaction temperature to favor the desired cyclization over side reactions.[10][11] |
| Degradation of the product. | Monitor the reaction closely and stop it once the product is formed. Purify the product promptly after the reaction is complete. |
Issue 2: A Significant Byproduct with a Mass of +16 Da Compared to the Expected Product is Observed in LC-MS
| Possible Cause | Suggested Action |
| N-Oxide Formation. | This is a common modification where an oxygen atom is added to one of the nitrogen atoms of the purine ring.[3] To confirm, compare the retention time and mass spectrum with a commercially available or synthesized N-oxide standard if possible. To avoid this, run the reaction under an inert atmosphere and use deoxygenated solvents. |
Issue 3: Formation of a Byproduct with the Same Mass as an Isomer
| Possible Cause | Suggested Action |
| Regioisomer Formation (e.g., N7 vs. N9 substitution). | The reaction may be producing a mixture of isomers.[4] Isolate the different isomers using preparative HPLC and characterize them using 2D NMR techniques (e.g., HMBC, NOESY) to determine the exact substitution pattern. To control regioselectivity, consider using protecting groups or modifying the reaction conditions (e.g., solvent, base). |
| Formation of pteridine-type byproducts from diaminouracil precursors. | In syntheses starting from 4,5-diaminouracil, self-condensation can lead to pteridine byproducts.[9] Optimize reaction conditions to favor the desired purine synthesis pathway. |
Quantitative Data Summary
The following tables provide typical starting parameters for HPLC analysis and purification of purine analogs. These should be optimized for specific applications.
Table 1: Typical Analytical HPLC Parameters for Purine Analogs [12]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Table 2: Typical Preparative HPLC Parameters for Purine Analog Purification [12]
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-70% B over 30 min (example, optimize based on analytical run) |
| Flow Rate | 20 mL/min |
| Detection | 254 nm |
| Injection Volume | 1-5 mL |
Experimental Protocols
Protocol 1: General Method for Analytical HPLC of Purine Analogs
-
Sample Preparation: Dissolve the crude reaction mixture or purified compound in a suitable solvent (e.g., DMSO, methanol, or the initial mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[12]
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: Start with a linear gradient of 5% to 95% mobile phase B over 20 minutes to scout for all components. Optimize the gradient to achieve better separation of the target compound from impurities.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: Monitor the elution at 254 nm or at the specific λmax of your compound.[12]
-
-
Data Analysis: Integrate the peaks to determine the relative purity of your sample.
Protocol 2: General Workflow for Byproduct Identification using LC-MS
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS Analysis:
-
Use an HPLC system coupled to a mass spectrometer.
-
Perform an initial full scan analysis to determine the m/z of all components in the mixture.
-
For peaks of interest (potential byproducts), perform tandem MS (MS/MS) to obtain fragmentation data.
-
-
Data Interpretation:
-
Use the accurate mass measurement to propose possible elemental compositions for the byproduct.
-
Analyze the fragmentation pattern to deduce structural features of the molecule.
-
Compare the obtained data with known compounds in databases or the literature.
-
Visualizations
Caption: Common byproduct formation pathways in purine analog synthesis.
Caption: A troubleshooting workflow for identifying unknown byproducts.
References
- 1. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine Purine Metabolite Determination by UPLC-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Synthesis and antiplasmodial activity of purine-based C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3929788A - Synthesis of 4,5-diaminouracil and its salts - Google Patents [patents.google.com]
- 10. From formamide to purine: an energetically viable mechanistic reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From formamide to purine: a self-catalyzed reaction pathway provides a feasible mechanism for the entire process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
preventing byproduct formation in pyrimidinone reactions
Welcome to the Technical Support Center for pyrimidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a focus on preventing byproduct formation.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during pyrimidinone synthesis, primarily focusing on the widely used Biginelli reaction.
Issue 1: Formation of a Fluorescent Yellow Byproduct
Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM). What is this byproduct and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[1] This pathway competes with the desired Biginelli reaction.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is recommended to screen different catalysts, as some Lewis acids may favor one pathway over the other.[1][2]
-
Order of Addition: Adding the urea as the last reactant may, in some cases, help to minimize its decomposition into ammonia.[1]
-
Solvent: While ethanol is a common solvent, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[1]
Issue 2: Low Yield and Unreacted Starting Materials
Q2: I am observing a low yield of my desired dihydropyrimidinone (DHPM) with a significant amount of unreacted starting materials remaining in the reaction mixture. What are the likely causes and how can I improve the conversion?
A2: Low conversion in the Biginelli reaction can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with the purity of the reactants.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acids like HCl, verify that the concentration is appropriate.[1] The use of a catalyst is often essential, as its absence can lead to poor yields.[2]
-
Reaction Time and Temperature: The reaction may necessitate a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure that all starting materials are of high purity.[2]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield, with polar solvents generally being preferred.[2] Experimenting with different solvents such as ethanol or acetonitrile, or even conducting the reaction under solvent-free conditions, may lead to improved results.[2]
Issue 3: Presence of N-Acylurea Byproducts and Purification Difficulties
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts and complicate the purification process. These byproducts arise from a competing reaction pathway where the β-ketoester reacts with urea.[1]
Troubleshooting Steps:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[1]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[1]
Issue 4: Formation of Knoevenagel Condensation Products
Q4: My reaction is producing a significant amount of a byproduct that appears to be the result of a reaction between the aldehyde and the β-ketoester. What is this and how can I minimize it?
A4: This byproduct is likely the result of a Knoevenagel condensation, which is a competing acid- or base-catalyzed reaction between an aldehyde and an active methylene compound like a β-ketoester.[3]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can be critical. Some catalysts may favor the Knoevenagel pathway. Screening different acid or base catalysts can help in identifying one that selectively promotes the Biginelli reaction.
-
Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can help to push the reaction equilibrium towards the formation of the key N-acyliminium ion intermediate, thus outcompeting the Knoevenagel condensation.[4]
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the yield of pyrimidinone products and the formation of byproducts.
Table 1: Comparison of Conventional vs. Grindstone Chemistry for Dihydropyrimidinone Synthesis
| Product | Method | Catalyst | Reaction Time | Yield (%) |
| 3,4-dihydropyrimidin-2-(1H)-one | Conventional | HCl | 3 hours | Not specified |
| 3,4-dihydropyrimidin-2-(1H)-thione | Conventional | NH₄Cl | 3 hours | Not specified |
| 3,4-dihydropyrimidin-2-(1H)-one | Grindstone | CuCl₂·2H₂O | Less than 3 hours | High |
| 3,4-dihydropyrimidin-2-(1H)-thione | Grindstone | Conc. HCl | Less than 3 hours | High |
Data extracted from a comparative study on the chemical synthesis of pyrimidine derivatives. The "Grindstone Chemistry Technique" is noted to be more eco-friendly and provides a higher yield in less time.[5]
Table 2: Yields of Dihydropyrimidinones (DHPMs) and Hantzsch Dihydropyridine (DHP) Byproducts
| Aldehyde | Product | Yield of DHPM (%) | Yield of DHP Byproduct (%) |
| Benzaldehyde | 4-phenyl-DHPM | 62 | 15 |
| 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-DHPM | 55 | 18 |
| 4-Methylbenzaldehyde | 4-(4-methylphenyl)-DHPM | 58 | 17 |
| 4-Methoxybenzaldehyde | 4-(4-methoxyphenyl)-DHPM | 45 | 25 |
These reactions were carried out using TAFF (a type of catalyst) under infrared radiation without a solvent. The results highlight the competition between the Biginelli and Hantzsch reaction pathways.
Table 3: Synthesis of Dihydropyrimidin-2(1H)-ones from 5-Substituted-2-Furaldehydes
| 5-Substituent on Furaldehyde | Product | Yield (%) |
| -H | 4-(furan-2-yl)-DHPM | 85 |
| -CH₃ | 4-(5-methylfuran-2-yl)-DHPM | 82 |
| -Br | 4-(5-bromofuran-2-yl)-DHPM | 88 |
| -I | 4-(5-iodofuran-2-yl)-DHPM | 86 |
| -NO₂ | 4-(5-nitrofuran-2-yl)-DHPM | 92 |
Reaction conditions: substituted furaldehyde, ethyl acetoacetate (1 equiv), urea (1.5 equiv), and gluconic acid aqueous solution (25 mol %) at 60 °C for 6 hours.[3]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction to Synthesize Dihydropyrimidinones (DHPMs) [2]
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add a catalytic amount of a suitable Lewis or Brønsted acid.
-
Add the appropriate solvent (e.g., ethanol). Alternatively, the reaction can be run under solvent-free conditions.
-
Stir the mixture at the desired temperature (e.g., 60°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 7:3 hexane:ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, pour the mixture into cold water to induce precipitation.
-
Wash the crude product with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Visualizations
References
Technical Support Center: N-Alkylation of Substituted Pyrimidines
Welcome to the Technical Support Center for the N-alkylation of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the N-alkylation of substituted pyrimidines?
A1: The N-alkylation of substituted pyrimidines is a cornerstone in medicinal chemistry for the synthesis of a vast array of biologically active molecules. However, researchers often face several challenges, including:
-
Regioselectivity: Controlling the site of alkylation is a major hurdle. Competition between N-alkylation and O-alkylation is common, especially in pyrimidinones. Furthermore, for unsymmetrically substituted pyrimidines, achieving selectivity between the N1 and N3 positions can be difficult.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the alkylating agent can significantly slow down or even prevent the desired reaction.
-
Side Reactions: A number of side reactions can occur, leading to the formation of undesired byproducts and complex purification procedures. These can include dialkylation, ring-opening, or reactions involving other functional groups on the molecule.
-
Poor Yields: Suboptimal reaction conditions, impure reagents, or inherent substrate limitations can lead to low yields of the desired N-alkylated product.
Q2: How do I control regioselectivity between N-alkylation and O-alkylation?
A2: Achieving selective N-alkylation over O-alkylation is a frequent challenge. The outcome of the reaction is influenced by several factors, including the alkylating agent, solvent, base, and temperature. Generally, N-alkylation is favored under kinetic control, while O-alkylation is often the thermodynamically favored product.
Key strategies to favor N-alkylation include:
-
Choice of Solvent: Non-polar solvents can favor N-alkylation.
-
Base Selection: Using a milder base may selectively deprotonate the nitrogen atom.
-
Temperature Control: Lower reaction temperatures often favor the kinetic N-alkylation product.
-
Protecting Groups: Although sometimes undesirable due to extra steps, the use of protecting groups can definitively direct alkylation to the desired nitrogen.
Q3: What factors influence N1 versus N3 alkylation in substituted pyrimidines?
A3: The regioselectivity of alkylation at the N1 versus N3 position is primarily governed by the electronic and steric environment of the pyrimidine ring. The electronic properties of substituents on the ring can influence the nucleophilicity of the adjacent nitrogen atoms. For instance, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it. Steric hindrance from bulky substituents will generally direct the alkylating agent to the less hindered nitrogen atom.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of substituted pyrimidines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Alkylating Agent: The alkylating agent may have degraded. 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base. 3. Poor Reagent Purity: Impurities in starting materials can inhibit the reaction. 4. Steric Hindrance: Large substituents on the pyrimidine or alkylating agent are impeding the reaction. | 1. Use a fresh or newly purified alkylating agent. Consider agents with better leaving groups (e.g., iodides over chlorides). 2. Screen different solvents, bases, and temperatures to optimize the reaction. 3. Ensure all reagents and solvents are pure and dry. 4. If possible, use a less sterically hindered substrate or a smaller alkylating agent. Higher reaction temperatures may be required. |
| Mixture of N- and O-Alkylated Products | 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor a mixture of products. 2. Choice of Base and Solvent: These factors significantly impact the N/O selectivity. | 1. To favor the kinetic N-alkylated product, try using lower temperatures and a non-polar solvent. 2. Experiment with different bases. A milder base might improve N-selectivity. |
| Formation of Multiple Products (e.g., dialkylation) | 1. Excess Alkylating Agent: Using too much of the alkylating agent can lead to multiple alkylations. 2. Reaction Time: Prolonged reaction times can promote side reactions. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent. 2. Monitor the reaction progress using TLC or LC-MS and quench the reaction once the desired product is formed. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The desired product and byproducts may have very similar polarities. 2. Formation of Insoluble Byproducts: Precipitates may form that are not the desired product. | 1. Try different solvent systems for column chromatography or consider alternative purification techniques like recrystallization or preparative HPLC. 2. If an insoluble byproduct forms, try a different solvent system that can solubilize all components and intermediates. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the N-alkylation of pyrimidines, highlighting the impact of different reagents and conditions on product yield.
| Alkylating Agent | Pyrimidine Substrate | Reaction Type | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 | |
| Phenacyl type halides | 1,3-Dibenzoyluracils | N1-Alkylation | K₂CO₃ | DMF | 24 | 25 | 52-84 | |
| Bromo-ethylacetate | Uracil | N1-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | 80-90 | |
| Propargyl bromide | Uracil | N1-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | 80-90 | |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | - |
Key Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of Uracil Derivatives using a Heterogeneous Catalyst
This protocol utilizes an ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst for the N1-alkylation of uracil and its derivatives.
-
A mixture of the pyrimidine (1.00 mmol) and AS@HTC catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (HMDS) is heated under reflux for 2 hours.
-
After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in 2.5 mL of anhydrous acetonitrile.
-
Two equivalents of the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) are added to the solution.
-
The reaction mixture is then stirred for 12 hours at 80 °C.
-
Upon completion, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the N1-alkylated pyrimidine.
Protocol 2: General Procedure for O-Alkylation of Substituted Pyrimidin-2(1H)-ones
This protocol describes a method for the selective O-alkylation of pyrimidinones.
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).
-
Add 10 mL of acetone to the flask.
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.
-
The resulting mixture is heated to reflux and stirred for 30 minutes.
-
After this period, the solvent is removed under vacuum.
-
The residue is then dissolved in 20 mL of dichloromethane (CH₂Cl₂) and washed twice with 15 mL of distilled water.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under vacuum to yield the O-alkylated product.
Visualizations
Caption: A logical workflow for troubleshooting common issues in N-alkylation reactions.
Caption: Key factors influencing the regioselectivity of pyrimidine alkylation.
Technical Support Center: Purification Strategies for Removing Unreacted Diaminopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing unreacted diaminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted diaminopyrimidine from a reaction mixture?
A1: The primary challenges in removing unreacted diaminopyrimidine stem from its polar nature. This can lead to several issues during purification, including:
-
High polarity: Diaminopyrimidine's polarity can cause it to have similar retention characteristics to polar products in normal-phase chromatography, making separation difficult.[1][2]
-
Solubility: It is soluble in polar organic solvents like methanol and ethanol and has moderate water solubility, which can complicate liquid-liquid extractions and recrystallization.[3]
-
Peak tailing: In reverse-phase HPLC, the basic nature of the amino groups can lead to interactions with residual silanols on the stationary phase, resulting in poor peak shape.[1]
Q2: What are the recommended initial purification strategies to try?
A2: For the removal of unreacted diaminopyrimidine, the following techniques are generally recommended as a starting point:
-
Column Chromatography: This is a widely used and effective method. Silica gel is a common stationary phase, with mobile phase systems typically consisting of a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[4]
-
Recrystallization: If your desired product has significantly different solubility characteristics from diaminopyrimidine, recrystallization can be a highly effective and scalable purification method.[5]
-
Acid-Base Extraction: This technique can be employed to selectively move the basic diaminopyrimidine into an aqueous acidic layer, separating it from a neutral or acidic product that remains in the organic layer.[6][7]
Q3: How can I improve the separation of my product from diaminopyrimidine using column chromatography if they have similar polarities?
A3: If your product and unreacted diaminopyrimidine have similar polarities, consider the following optimization strategies for column chromatography:
-
Solvent System Gradient: Employ a shallow gradient of your polar solvent (e.g., methanol in dichloromethane). A slow, gradual increase in polarity can enhance the resolution between closely eluting compounds.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or functionalized silica gels (e.g., amino- or cyano-bonded silica).[8] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[1][9]
-
Mobile Phase Additives: For basic compounds like diaminopyrimidine, adding a small amount of a basic modifier like triethylamine or pyridine to the mobile phase can help reduce peak tailing and improve separation on silica gel.[10]
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Symptoms:
-
Co-elution of the desired product and unreacted diaminopyrimidine.
-
Broad peaks and significant tailing for the diaminopyrimidine peak.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution(s) |
| Inappropriate Solvent System | Optimize the mobile phase. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Try varying the ratio (e.g., 99:1 to 95:5 DCM:MeOH). A shallower gradient will often improve separation.[4] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Secondary Interactions | Add a small amount of a modifier to the mobile phase. For basic compounds like diaminopyrimidine, adding 0.1-1% triethylamine or pyridine can suppress interactions with acidic sites on the silica gel, leading to sharper peaks and better separation.[10] |
| Incorrect Stationary Phase | If silica gel is ineffective, consider using a different stationary phase such as alumina or a bonded phase like amino- or cyano-silica. For very polar compounds, HILIC may be a better option.[1][8] |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The desired product and diaminopyrimidine co-crystallize.
-
The product "oils out" instead of forming crystals.
-
Low recovery of the purified product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution(s) |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve your product well at high temperatures and poorly at low temperatures, while the solubility of diaminopyrimidine should be different. Screen a variety of solvents or solvent mixtures. A combination of a "good" solvent (dissolves the product well) and a "bad" solvent (product is insoluble) can be effective. A reported system for a diaminopyrimidine derivative is an azeotropic mixture of acetonitrile and toluene.[5] |
| Solution is Too Concentrated or Cooled Too Quickly | If the product "oils out," the solution may be too concentrated or cooled too rapidly. Try using more solvent or slowing down the cooling process (e.g., allow the flask to cool to room temperature before placing it in an ice bath). |
| Product is Too Soluble in the Chosen Solvent | If recovery is low, your product may still be significantly soluble in the cold solvent. Try a different solvent or place the crystallization flask in a colder environment (e.g., a freezer) to further reduce solubility. |
Experimental Protocols
Protocol 1: Column Chromatography for Removal of Unreacted Diaminopyrimidine
This protocol is a general guideline for separating a less polar product from the more polar unreacted diaminopyrimidine using silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude mixture with varying ratios of DCM and MeOH. The ideal system will show good separation between your product spot and the diaminopyrimidine spot (which will likely be closer to the baseline).
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing it to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin elution with the determined non-polar solvent system (e.g., 99:1 DCM:MeOH).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 98:2, 95:5 DCM:MeOH) to elute the more polar compounds, including the unreacted diaminopyrimidine.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Acid-Base Extraction
This protocol is suitable for separating a neutral or acidic product from the basic unreacted diaminopyrimidine.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent in a separatory funnel.
-
Acidic Wash:
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently to release any pressure.
-
Shake the funnel for 1-2 minutes.
-
Allow the layers to separate. The protonated diaminopyrimidine will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the acidic wash two more times to ensure complete removal of the diaminopyrimidine.
-
-
Neutralizing Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying and Isolation:
-
Drain the organic layer into a clean flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄) and swirl.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
Solubility of 2,4-Diaminopyrimidine Derivatives:
| Compound | Solvent | Solubility | Reference |
| 2,4-Diamino-6-chloropyrimidine | Water | Moderately soluble | [3] |
| 2,4-Diamino-6-chloropyrimidine | Ethanol | Soluble | [3] |
| 2,4-Diamino-6-chloropyrimidine | Methanol | Soluble | [3] |
| Pyrimidine Derivatives | Chloroform | Varies | [11] |
| Pyrimidine Derivatives | N,N-Dimethylformamide (DMF) | Varies | [11] |
| Pyrimidine Derivatives | Tetrahydrofuran (THF) | Varies | [11] |
| Pyrimidine Derivatives | 1,4-Dioxane | Varies | [11] |
| Pyrimidine Derivatives | Ethyl Acetate | Varies | [11] |
Visualizations
Caption: General workflow for purification strategies.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are planning to scale up our synthesis of a pyrazolo[3,4-d]pyrimidine derivative. What are the most critical parameters to consider for a successful technology transfer from lab to pilot plant?
A1: When scaling up the synthesis of pyrazolo[3,4-d]pyrimidine kinase inhibitors, several factors become critical that may have been negligible at the lab scale. The primary considerations include:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in a round-bottom flask can become hazardous or inefficient in a large reactor. It is crucial to understand the reaction thermodynamics and ensure the reactor has adequate heating and cooling capacity.
-
Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased impurity formation. The type of agitator, stirring speed, and vessel geometry are critical parameters to optimize.
-
Reagent and Solvent Purity: The purity of starting materials and solvents can have a magnified impact on the outcome of a large-scale reaction. Impurities can act as catalysts or inhibitors for side reactions, leading to a different impurity profile than observed on a small scale.
-
Reaction Kinetics and Time: Reactions may exhibit different kinetics at a larger scale due to the factors mentioned above. It is often necessary to re-optimize reaction times to ensure complete conversion and minimize byproduct formation.
-
Product Isolation and Purification: Crystallization and filtration processes are highly scale-dependent. What works well in a beaker may not be efficient or effective in a large-scale filtration unit. Seeding strategies, cooling profiles, and solvent selection for crystallization often require significant redevelopment.
Q2: Our large-scale synthesis is resulting in a lower yield compared to the lab-scale experiments. What are the common causes?
A2: A decrease in yield upon scale-up is a common challenge. The root causes can often be traced back to the following:
-
Inefficient Mixing: As mentioned above, poor mixing can lead to incomplete reactions.
-
Temperature Control Issues: Inadequate temperature control can lead to the formation of degradation products or side-reaction pathways becoming more prominent.
-
Extended Reaction Times: Longer processing times at a large scale can lead to product degradation.
-
Physical Loss During Workup: Transferring large volumes of material can lead to greater physical losses. Filtration and drying processes at scale can also be less efficient, leaving product behind.
-
Changes in Reagent Stoichiometry: Inaccurate measurement or addition of reagents at a large scale can lead to incomplete conversion of the limiting reagent.
Q3: We are observing new, unidentified impurities in our scaled-up batches that were not present in the lab-scale synthesis. How should we approach this problem?
A3: The appearance of new impurities is a serious issue that requires a systematic investigation. Here is a recommended approach:
-
Characterize the Impurities: Isolate and identify the structure of the new impurities using analytical techniques such as LC-MS, NMR, and IR spectroscopy.
-
Hypothesize Formation Pathways: Based on the structures of the impurities, propose potential reaction pathways for their formation. Consider side reactions of starting materials, intermediates, or the final product with reagents, solvents, or even atmospheric oxygen and moisture.
-
Analyze Raw Materials: Scrutinize the certificates of analysis for all starting materials and solvents used in the large-scale batch. Compare them to the materials used in the lab. Even small differences in impurity profiles of the raw materials can lead to new byproducts.
-
Review Process Parameters: Analyze the batch records for any deviations in temperature, reaction time, pH, or mixing speed.
-
Forced Degradation Studies: Conduct stress testing on the final product and key intermediates under various conditions (e.g., heat, acid, base, light, oxidation) to see if the observed impurities can be generated. This can provide clues about their origin.
Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion
Symptom: The reaction does not go to completion, leaving a significant amount of starting material, resulting in a low yield of the desired pyrazolo[3,4-d]pyrimidine.
| Potential Cause | Troubleshooting Step |
| Inadequate Mixing | - Increase agitator speed. - Evaluate the agitator design for the specific reaction viscosity and geometry of the vessel. - Consider using a different type of reactor with better mixing capabilities. |
| Incorrect Temperature | - Verify the calibration of temperature probes in the reactor. - Perform small-scale experiments to re-optimize the reaction temperature. - For exothermic reactions, ensure the cooling system is adequate to maintain the set temperature. |
| Deactivated Catalyst | - If a catalyst is used, ensure it has not been poisoned by impurities in the starting materials or solvents. - Consider adding the catalyst in portions or using a higher loading. |
| Insufficient Reaction Time | - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). - Extend the reaction time and observe if the conversion improves. |
| Reagent Quality | - Analyze the purity of all reagents and starting materials. - Use fresh, high-purity materials. |
Guide 2: Poor Product Purity and High Impurity Levels
Symptom: The isolated pyrazolo[3,4-d]pyrimidine product has a high level of impurities, making it difficult to purify to the required specifications.
| Potential Cause | Troubleshooting Step |
| Side Reactions | - Re-evaluate the reaction temperature and time; sometimes lowering the temperature can suppress side reactions. - Investigate the order of addition of reagents; adding a reactive reagent slowly can minimize side product formation. |
| Product Degradation | - If the product is unstable, minimize its time in the reaction mixture after formation. - Optimize the workup procedure to be faster and milder. - Consider performing the reaction under an inert atmosphere if the product is sensitive to oxidation. |
| Inefficient Crystallization | - Develop a robust crystallization protocol, including solvent system, cooling profile, and seeding strategy. - Perform solubility studies to identify the optimal solvent for crystallization. - Consider a re-crystallization or slurry wash of the crude product. |
| Contamination from Equipment | - Ensure all reactors and equipment are thoroughly cleaned between batches. - Check for any potential leachables from gaskets or other equipment components. |
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes: Lab vs. Pilot Scale
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) |
| Starting Material A | 10.0 g | 10.0 kg |
| Reagent B | 1.2 equivalents | 1.2 equivalents |
| Solvent Volume | 100 mL | 100 L |
| Reaction Temperature | 80 °C | 80 °C |
| Reaction Time | 4 hours | 6 hours |
| Yield | 85% | 70% |
| Purity (by HPLC) | 98.5% | 95.2% |
| Major Impurity 1 | 0.5% | 2.1% |
| New Impurity 2 | Not Detected | 1.5% |
Table 2: Impact of Crystallization Solvent on Purity and Yield
| Solvent System | Yield (%) | Purity (by HPLC, %) |
| Ethanol/Water (3:1) | 85 | 96.5 |
| Isopropanol | 78 | 98.2 |
| Acetonitrile | 72 | 99.1 |
| Ethyl Acetate/Heptane (1:2) | 90 | 97.8 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
This protocol describes a common method for constructing the pyrazolo[3,4-d]pyrimidine scaffold, starting from a substituted aminopyrazole-carbonitrile.
-
Charge the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the reactor with the substituted 5-aminopyrazole-4-carbonitrile and the appropriate solvent (e.g., formamide or a high-boiling ether).
-
Heating: Begin agitation and heat the reaction mixture to the target temperature (typically 120-180 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable method (e.g., HPLC, TLC). The reaction is considered complete when the starting material is consumed.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to ambient temperature. The product may precipitate upon cooling. If not, an anti-solvent may be added to induce crystallization.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with a suitable solvent to remove residual impurities.
-
Drying: Dry the product under vacuum at an appropriate temperature.
Scale-Up Considerations:
-
Heat Management: The cyclization reaction is often exothermic. Ensure the reactor's cooling system can handle the heat load to maintain a stable temperature.
-
Agitation: Ensure efficient mixing to maintain a homogeneous slurry and prevent solids from settling at the bottom of the reactor.
-
Off-gassing: The reaction may produce off-gases. Ensure the reactor is equipped with a proper venting system.
-
Crystallization Control: On a large scale, uncontrolled crystallization can lead to the formation of fine particles that are difficult to filter. A controlled cooling profile and the use of seed crystals are highly recommended.
Mandatory Visualization
Signaling Pathways
Pyrazolo[3,4-d]pyrimidine kinase inhibitors are known to target various kinases involved in cancer cell proliferation and survival. Below are simplified diagrams of key signaling pathways often targeted by these inhibitors.
Caption: Simplified Src Kinase Signaling Pathway.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Experimental and Logical Workflows
Caption: General Workflow for Scaling Up Synthesis.
Technical Support Center: Enhancing the Stability of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one during experimental procedures.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and experimentation with this compound.
Issue 1: Compound Degradation Observed in Aqueous Solutions
Possible Causes:
-
Hydrolysis: The pyrimidine ring and the methylthio group can be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Oxidation: The diamino and methylthio functionalities are prone to oxidation, which can be accelerated by dissolved oxygen or trace metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | pH Control | Maintain the pH of the aqueous solution within a stable range, ideally between 4 and 6. Use appropriate buffer systems (e.g., acetate, citrate) to ensure consistent pH.[1][2][3][4][5] |
| 2 | Deoxygenate Solvents | Before use, sparge aqueous buffers and solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. |
| 3 | Use of Antioxidants | Consider the addition of antioxidants to the solution. For sulfur-containing compounds, antioxidants like ascorbic acid or thiourea can be effective.[6][7][8][9][10] |
| 4 | Protection from Light | Conduct experiments in amber-colored glassware or protect the reaction setup from light by wrapping it in aluminum foil. Minimize exposure to ambient light. |
| 5 | Metal Ion Chelation | If metal-catalyzed oxidation is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM). |
Experimental Workflow for Solution Stability Assessment:
Issue 2: Discoloration or Precipitation of the Solid Compound Upon Storage
Possible Causes:
-
Oxidation: The solid compound can react with atmospheric oxygen over time, leading to the formation of colored degradation products. The amino groups are particularly susceptible.
-
Hygroscopicity: The compound may absorb moisture from the air, which can facilitate degradation reactions.
-
Light Exposure: Long-term exposure to light can cause solid-state photodegradation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Inert Atmosphere Storage | Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |
| 2 | Low-Temperature Storage | Store the compound at a low temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down degradation kinetics. |
| 3 | Use of Desiccants | Place desiccants (e.g., silica gel) in the storage container to minimize moisture exposure. |
| 4 | Protection from Light | Store the container in a dark place or use an amber vial to protect it from light. |
Logical Flow for Troubleshooting Solid-State Instability:
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, the compound should be stored as a solid in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at -20°C. For short-term laboratory use, storage at 2-8°C with protection from light and moisture is recommended.
Q2: Which solvents are recommended for preparing stock solutions, and what is their stability?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in aqueous buffers is significantly lower and is pH-dependent. It is advisable to prepare fresh aqueous working solutions daily from the DMSO stock.
Q3: How can I monitor the degradation of the compound during my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor degradation. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A UV detector is typically used for quantification.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis of the methylthio group: This would lead to the formation of a hydroxyl group at the 2-position.
-
Oxidation of the methylthio group: This can form the corresponding sulfoxide and sulfone.[11][12]
-
Oxidation of the amino groups: This can lead to the formation of various colored byproducts.
-
Pyrimidine ring cleavage: Under harsh conditions (e.g., strong acid or base), the pyrimidine ring itself may undergo cleavage.[8][10][13][14]
Potential Degradation Pathways:
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., methanol/water mixture) and add 3% H₂O₂ to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent.
-
Expose the solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be kept in the dark at the same temperature.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and heat in an oven at a specified temperature (e.g., 60°C or 80°C) for a defined period.
-
At the end of the period, dissolve the solid in a suitable solvent and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using LC-MS.
Table 1: Example Data Summary for Forced Degradation Studies
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15.2 | 2-Hydroxy derivative |
| 0.1 M NaOH | 24 | 25 | 25.8 | Ring-opened products |
| 3% H₂O₂ | 24 | 25 | 45.1 | Sulfoxide, Sulfone |
| Photolytic | - | 25 | 8.5 | Oxidized amino derivatives |
| Thermal (Solid) | 72 | 60 | 2.1 | Minor unidentified peaks |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15][16][17][18][19] Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that degradation product peaks do not co-elute with the main peak.
This technical support center provides a foundational guide for enhancing the stability of this compound. Researchers should adapt and optimize these recommendations based on their specific experimental needs and observations.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur containing compounds as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the stability of active pharmaceutical ingredients by the cocrystal strategy - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. ijpsm.com [ijpsm.com]
- 16. prp.unicamp.br [prp.unicamp.br]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. validated stability indicating: Topics by Science.gov [science.gov]
- 19. turkjps.org [turkjps.org]
Validation & Comparative
1H NMR assignment for 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
A comprehensive guide to the ¹H NMR spectral assignments of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is presented below, offering a comparative analysis with related structures, a detailed experimental protocol, and a structural diagram for clarity. Due to the absence of a publicly available experimental spectrum for the target compound, the provided assignments are predicted based on the analysis of structurally similar molecules.
Predicted ¹H NMR Peak Assignments
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts in DMSO-d₆ are based on typical values for similar functional groups on a pyrimidine scaffold.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| S-CH₃ | 2.4 - 2.6 | Singlet | 3H |
| N-CH₃ | 3.1 - 3.4 | Singlet | 3H |
| 5-NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
| 6-NH₂ | 6.0 - 7.0 | Broad Singlet | 2H |
Comparison with Alternative Compounds
To provide context for the predicted assignments, the following table compares the expected chemical shifts for the target compound with experimental data for related pyrimidine derivatives.
| Compound | S-CH₃ (δ, ppm) | N-CH₃ (δ, ppm) | NH₂ (δ, ppm) | Ring-H (δ, ppm) | Reference |
| This compound (Predicted) | 2.4 - 2.6 | 3.1 - 3.4 | 5.0 - 7.0 | - | - |
| 2-Aminopyrimidine | - | - | 6.5 (approx.) | 8.28 (d), 6.76 (t) | [1] |
| 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine | - | - | 5.14 | 7.59 (s) | [2] |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | - | 2.92, 3.26 | - | - | [3] |
Note: The chemical shifts for amino protons can be broad and their positions are highly dependent on solvent and concentration.[4]
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for the acquisition of a ¹H NMR spectrum for pyrimidine-based compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a suitable choice for this compound due to the presence of exchangeable amine protons.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum can be recorded on a 400 MHz NMR spectrometer.[5][6]
-
The acquisition parameters should be set to obtain a high-quality spectrum. Typical parameters include:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
The free induction decay (FID) signal is then Fourier transformed to obtain the frequency-domain NMR spectrum.
3. Data Processing:
-
The resulting spectrum should be phased and baseline corrected.
-
The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the TMS reference.
-
The integrals of the peaks should be calibrated to reflect the number of protons each signal represents.
Structural Visualization
The following diagram illustrates the molecular structure of this compound, with the different proton groups labeled.
Caption: Structure of this compound.
References
Interpreting Mass Spectrometric Fragmentation of Methylthiopyrimidinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of methylthiopyrimidinones under Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are prevalent in medicinal chemistry and drug discovery.
Introduction to Mass Spectrometry of Pyrimidine Derivatives
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of molecules. For pyrimidine derivatives, including methylthiopyrimidinones, the choice of ionization technique significantly influences the resulting mass spectrum and the observed fragmentation patterns. Electron Ionization (EI) is a high-energy "hard" ionization method that typically induces extensive fragmentation, providing detailed structural information. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that often results in the observation of the protonated molecule with minimal fragmentation, making it ideal for molecular weight determination. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of the protonated molecules.[1][2]
Comparison of EI-MS and ESI-MS/MS Fragmentation
The fragmentation of methylthiopyrimidinones is dictated by the site of ionization and the inherent stability of the resulting fragments. While both EI and ESI provide valuable structural insights, the information gleaned from each technique is complementary.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, the high energy (typically 70 eV) leads to the formation of a radical cation (M+•) and subsequent extensive fragmentation.[3] The presence of a sulfur atom is often indicated by the observation of an M+2 peak with a characteristic isotopic abundance.[3]
Key Fragmentation Pathways in EI-MS:
-
Loss of the Methylthio Radical (•SCH3): A common fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of a methylthio radical.
-
Loss of a Methyl Radical (•CH3): Elimination of a methyl radical from the methylthio group can occur.
-
Ring Cleavage: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN, CO, and NCO.[3]
-
Side-Chain Fragmentation: Substituents on the pyrimidine ring will undergo their own characteristic fragmentations.
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS of methylthiopyrimidinones typically shows a prominent protonated molecule [M+H]+. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[4][5]
Key Fragmentation Pathways in ESI-MS/MS:
-
Loss of Methyl Mercaptan (CH3SH): A characteristic fragmentation of protonated methylthiopyrimidinones is the loss of a neutral methyl mercaptan molecule.
-
Ring Cleavage of the Protonated Molecule: Similar to EI, the protonated pyrimidine ring can undergo fragmentation, although the pathways may differ due to the presence of the additional proton.[6]
-
Loss of Small Neutral Molecules: The loss of molecules such as CO and NH3 from the protonated precursor is also observed.[6]
Quantitative Data Summary
The following tables summarize the characteristic fragment ions observed in the EI and ESI mass spectra of a representative methylthiopyrimidinone, 6-p-methoxyphenyl-5-cyano-3-N-methyl-2-methylthio-3,4-dihydropyrimidin-4-one.[6]
Table 1: Key Fragment Ions in EI-MS of 6-p-methoxyphenyl-5-cyano-3-N-methyl-2-methylthio-3,4-dihydropyrimidin-4-one [6]
| m/z | Proposed Fragment | Neutral Loss |
| 315 | [M]+• | - |
| 300 | [M - CH3]+ | •CH3 |
| 284 | [M - OCH3]+ | •OCH3 |
| 268 | [M - SCH3]+ | •SCH3 |
| 134 | [p-methoxyphenyl-C≡N]+• | C10H9N3OS |
Table 2: Key Fragment Ions in ESI-MS/MS of Protonated 6-p-methoxyphenyl-5-cyano-3-N-methyl-2-methylthio-3,4-dihydropyrimidin-4-one [6]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Neutral Loss |
| 316 | 269 | [M+H - CH3SH]+ | CH3SH |
| 316 | 241 | [M+H - CH3SH - CO]+ | CH3SH, CO |
| 316 | 135 | [p-methoxyphenyl-C≡NH]+ | C10H10N3OS |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) Protocol
A general procedure for obtaining EI mass spectra of pyrimidinethione derivatives is as follows:[3]
-
Instrumentation: A Shimadzu GCMS-QP-1000EX mass spectrometer or a similar instrument is used.[3]
-
Ionization Energy: The electron ionization energy is set to 70 eV.[3]
-
Ion Source Temperature: The ion source is maintained at 200°C.[3]
-
Sample Introduction: The compound is introduced using a direct insertion probe, which is heated ballistically to 250°C.[3]
-
Data Acquisition: Mass spectra are recorded over a suitable m/z range.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
A general procedure for obtaining ESI-MS/MS spectra of pyrimidine derivatives is as follows:[6]
-
Instrumentation: An API 2000 Q TRAP mass spectrometer or a similar tandem mass spectrometer is used.[6]
-
Ionization Mode: Electrospray ionization is used in the positive ion mode (+Q1).[6]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 10-100 ng/µL.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
MS1 Analysis: A full scan mass spectrum is acquired to identify the protonated molecule [M+H]+.
-
MS/MS Analysis: The protonated molecule is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon) in the collision cell.
-
Data Acquisition: The resulting product ion spectrum is recorded.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for methylthiopyrimidinones under EI and ESI conditions.
Caption: Key fragmentation pathways in Electron Ionization (EI).
Caption: Key fragmentation pathways in Electrospray Ionization (ESI).
Conclusion
The mass spectrometric fragmentation of methylthiopyrimidinones provides a wealth of structural information. Electron Ionization typically yields complex spectra with numerous fragment ions, which are invaluable for detailed structural elucidation. Electrospray Ionization, particularly when coupled with tandem mass spectrometry, offers a complementary approach, allowing for the confirmation of the molecular weight and the investigation of specific fragmentation pathways from the protonated molecule. By leveraging both techniques, researchers can confidently characterize novel methylthiopyrimidinone derivatives in their drug discovery and development endeavors.
References
A Comparative Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purines allows it to effectively interact with various biological targets, leading to a wide range of pharmacological activities. Consequently, the development of efficient and versatile synthetic routes to this important nucleus is of paramount interest to researchers in academia and the pharmaceutical industry.
This guide provides a comparative overview of three prominent synthetic strategies for the construction of the pyrazolo[3,4-d]pyrimidine ring system. The routes are compared based on their starting materials, reaction conditions, yields, and overall efficiency. Detailed experimental protocols for key reactions are provided to facilitate the practical application of these methods.
Comparative Data of Synthetic Routes
| Route | Starting Materials | Key Transformation | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| A | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, Formic acid | Cyclization | Reflux | 7 hours | 83% | [1] |
| B | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, Hydrazine hydrate | Cyclization | Microwave irradiation | Not specified | 70% | [2] |
| C | Methyl 5-amino-1H-pyrazole-4-carboxylate, Trimethyl orthoformate, Primary amine | Three-component condensation | Microwave irradiation, 160 °C, Ethanol | 55 minutes | 60-85% | [3][4][5][6] |
Visual Comparison of Synthetic Workflows
Caption: Comparative workflows for the synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
Route A: Synthesis from a 5-Aminopyrazole Precursor
This classical approach involves the cyclization of a 5-aminopyrazole derivative bearing a carbonyl or cyano group at the 4-position with a one-carbon synthon.
Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [1]
-
Materials:
-
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol)
-
Formic acid (30 mL)
-
-
Procedure:
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid is refluxed for 7 hours.
-
The reaction mixture is then poured into ice water.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to afford the pure product.
-
-
Yield: 83%
Route B: Synthesis from a Pyrimidine Precursor
This strategy builds the pyrazole ring onto a pre-existing pyrimidine core.
Synthesis of N4-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine [2]
-
Materials:
-
4-(N-methyl-N-phenylamino)-2-amino-6-chloropyrimidine-5-carbaldehyde
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
A mixture of 4-(N-methyl-N-phenylamino)-2-amino-6-chloropyrimidine-5-carbaldehyde and an excess of hydrazine hydrate in ethanol is subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solid product is collected by filtration and washed with ethanol and diethyl ether.
-
-
Yield: 70%
Route C: Microwave-Assisted Three-Component Synthesis
This modern and efficient one-pot approach combines three starting materials to rapidly construct the pyrazolo[3,4-d]pyrimidine scaffold.
General Procedure for the Synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones [3][5]
-
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate (1 mmol)
-
Trimethyl orthoformate (3 mmol)
-
Primary amine (3 mmol)
-
Ethanol (2 mL)
-
-
Procedure:
-
A mixture of the methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and primary amine in ethanol is placed in a microwave reactor.
-
The reaction mixture is irradiated at 160 °C for 55 minutes with a maximum microwave power of 150 W.
-
After cooling, the precipitated product is isolated by simple filtration.
-
-
Yield: 60-85%
Conclusion
The choice of synthetic route to pyrazolo[3,4-d]pyrimidines depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.
-
Route A is a reliable and well-established method, particularly for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
-
Route B offers an alternative approach when starting from pyrimidine-based precursors, and the use of microwave irradiation can significantly accelerate the reaction.
-
Route C , the multi-component reaction, stands out for its efficiency, atom economy, and the ability to rapidly generate a library of diverse analogs in a single step with high yields and short reaction times.
For researchers and professionals in drug development, the microwave-assisted multi-component synthesis (Route C) represents a highly attractive and practical method for the preparation of substituted pyrazolo[3,4-d]pyrimidines due to its operational simplicity and high efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. research.monash.edu [research.monash.edu]
- 6. eprints.sunway.edu.my [eprints.sunway.edu.my]
A Comparative Guide to Alternative Reagents for Pyrimidine Ring Cyclization
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient construction of this heterocyclic ring is therefore of paramount importance. This guide provides an objective comparison of various alternative reagents and methodologies for pyrimidine ring cyclization, supported by experimental data to aid in the selection of the most suitable synthetic strategy.
Performance Comparison of Pyrimidine Synthesis Methods
The choice of reagent and reaction conditions can significantly impact the yield, reaction time, and substrate scope of pyrimidine synthesis. The following tables summarize quantitative data for several prominent conventional and alternative methods.
Table 1: Conventional Methods for Pyrimidine Synthesis
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) |
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea/Thiourea | Hydrochloric Acid | Ethanol | 1.5 - 3 hours | ~60-70[1] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate[1] |
| Grindstone Chemistry (Biginelli) | Benzaldehyde, Ethyl Acetoacetate, Urea/Thiourea | CuCl₂·2H₂O / HCl | Solvent-free | Minutes | >90[2] |
Table 2: Modern and Alternative Methods for Pyrimidine Synthesis
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) |
| Microwave-Assisted Biginelli Reaction | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84[1] |
| Microwave-Assisted (Chalcones) | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent[1] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidine, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | Up to 93[3] |
| Copper-Catalyzed Synthesis | β-Bromo α,β-Unsaturated Ketones, Amidines | Copper Powder | DMF | Not Specified | Good yields[4] |
| Visible-Light-Enabled Photo-oxidation | Amidines, α,β-Unsaturated Ketones | Eosin Y (photocatalyst) | Not Specified | Not Specified | Moderate to Excellent[5] |
| Organocatalytic Synthesis (Dihydropyrido[2,3-d]pyrimidine) | Aromatic/Aliphatic Aldehydes, 6-Amino-1,3-dimethyl Uracil, Acetylacetone | 2-Aminoethanesulfonic acid | Water | Not Specified | 90-94[6][7] |
| Ionic Liquid-Catalyzed Synthesis | Urea, Ketoester, Aromatic Aldehyde | 1-Proline nitrate | Methanol | Not Specified | Up to 86.74[8] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Pinner Synthesis (General Protocol)
The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[1][9]
Reactants:
-
1,3-Dicarbonyl compound (e.g., β-keto ester, malonic ester, β-diketone) (1 mmol)
-
Amidine hydrochloride (1 mmol)
-
Base (e.g., Sodium ethoxide in ethanol) or Acid catalyst
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in an appropriate solvent (e.g., ethanol).
-
Add the base or acid catalyst to the mixture.
-
The reaction mixture is then typically heated under reflux. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then treated with water and the crude product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Microwave-Assisted Synthesis from Chalcones
This method provides a rapid and efficient route to pyrimidines with high yields.[1]
Reactants:
-
Chalcone (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Base (e.g., Sodium hydroxide) (2 mmol)
-
Solvent (e.g., Ethanol)
Procedure:
-
A mixture of the chalcone, guanidine hydrochloride, and base in a suitable solvent is prepared in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 100-150 °C for 5-20 minutes).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration.
-
The solid product is washed with water and then purified by recrystallization.
Iridium-Catalyzed Multicomponent Synthesis
A sustainable method for the regioselective synthesis of highly substituted pyrimidines from amidines and alcohols.[3]
Reactants:
-
Amidine (1 mmol)
-
Primary alcohol (2 mmol)
-
Secondary alcohol (1 mmol)
-
Iridium catalyst (e.g., PN5P-Ir-pincer complex) (1-2 mol%)
-
Base (e.g., Potassium tert-butoxide) (10 mol%)
-
Solvent (e.g., Toluene)
Procedure:
-
In a glovebox, the amidine, alcohols, iridium catalyst, and base are combined in a reaction vessel with the solvent.
-
The vessel is sealed and heated to the desired temperature (e.g., 150 °C) for the specified time.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental mechanisms of key pyrimidine cyclization reactions.
Caption: Simplified mechanism of the Biginelli reaction.
Caption: General mechanism of the Pinner synthesis.
Caption: Experimental workflow for microwave-assisted pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jchemrev.com [jchemrev.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
structure-activity relationship (SAR) of diaminopyrimidine kinase inhibitors
A Comparative Guide to Diaminopyrimidine Kinase Inhibitors: Structure-Activity Relationship and Performance Data
For Researchers, Scientists, and Drug Development Professionals
The diaminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for effective competition at the enzyme's active site. This guide provides a comparative analysis of diaminopyrimidine-based inhibitors targeting key kinases implicated in oncology and immunology: c-Jun N-terminal Kinase (JNK), Focal Adhesion Kinase (FAK), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs). The structure-activity relationship (SAR) for each class is discussed, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of representative diaminopyrimidine-based inhibitors against their primary kinase targets. This data, extracted from various studies, facilitates a direct comparison of the efficacy of different structural modifications.
Table 1: JNK Inhibitors
| Compound ID | R1 | R2 | R3 | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| Compound 1 | 4-morpholinophenyl | H | H | >1000 | 8 | 15 | [1] |
| Compound 2 | 4-methylpiperazin-1-yl | H | H | - | 25 | 40 | [1] |
| Compound 3 | 4-hydroxyphenyl | H | H | - | 150 | 200 | [1] |
Structure-Activity Relationship (SAR) Insights: For the 2,4-diaminopyrimidine series of JNK inhibitors, the substituent at the C4-position (R1) is critical for potency. A morpholinophenyl group (Compound 1) confers high potency and selectivity for JNK2/3 over JNK1. Substitution with other heterocyclic amines like methylpiperazine (Compound 2) maintains reasonable potency, while a simple hydroxylphenyl group (Compound 3) leads to a significant loss of activity.[1] This suggests that the morpholine oxygen and the distal nitrogen of the piperazine may be involved in key hydrogen bonding interactions within the ATP-binding pocket.
Table 2: FAK Inhibitors
| Compound ID | Scaffold Modification | FAK IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| TAE-226 | N/A (Reference) | 5.5 | A549 | - | [2] |
| Compound A12 | Phenyl group with methoxy and trifluoromethyl substitution | 35 | A549 | 130 | [2] |
| Compound 12s | Cinnamyl derivative | 47 | MGC-803 | 240 | [3] |
Structure-Activity Relationship (SAR) Insights: Starting from the known FAK inhibitor TAE-226, modifications on the diaminopyrimidine scaffold have been explored. Compound A12, featuring a disubstituted phenyl ring, demonstrates potent enzymatic and cellular activity.[2] The introduction of a cinnamyl moiety in compound 12s also results in a potent FAK inhibitor with significant anti-proliferative effects in gastric cancer cell lines.[3] These findings highlight the diverse chemical space that can be explored at the periphery of the diaminopyrimidine core to achieve potent FAK inhibition.
Table 3: BTK Inhibitors
| Compound ID | Warhead | BTK IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Ibrutinib | Acrylamide | 0.5 | TMD8 | 0.012 | [4] |
| Compound 31 | Acrylamide | 1.2 | DoHH2 | 0.041 | [4] |
| Compound 38 | Acrylamide | 2.5 | DoHH2 | 0.098 | [4] |
Structure-Activity Relationship (SAR) Insights: The 2,5-diaminopyrimidine scaffold has been successfully employed to develop covalent irreversible inhibitors of BTK. These inhibitors incorporate an acrylamide "warhead" that forms a covalent bond with a cysteine residue in the BTK active site.[4] While Ibrutinib is a well-established BTK inhibitor, novel 2,5-diaminopyrimidine derivatives like compounds 31 and 38 also exhibit potent enzymatic and cellular activity, demonstrating the utility of this scaffold in designing covalent kinase inhibitors.[4]
Table 4: CDK Inhibitors
| Compound ID | R-group Substitution | CDK2/cyclin A IC50 (nM) | CDK9/cyclin T1 IC50 (nM) | Cell Line (TNBC) | GI50 (µM) | Reference |
| Compound 3c | 4-fluorophenylamino | 120 | 65 | MDA-MB-231 | 1.8 | [1] |
| Compound 3g | 4-methoxyphenylamino | 83 | 110 | MDA-MB-231 | 2.3 | [1] |
Structure-Activity Relationship (SAR) Insights: For N2,N4-disubstituted pyrimidine-2,4-diamines as CDK inhibitors, substitutions on the phenyl rings significantly impact potency and selectivity. Both electron-withdrawing (fluoro) and electron-donating (methoxy) groups at the para position of the N2-phenyl ring are well-tolerated, yielding potent inhibitors of both CDK2 and CDK9.[1] These compounds also display significant growth inhibition against triple-negative breast cancer (TNBC) cell lines.[1]
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the signaling cascades in which the targeted kinases play a crucial role.
Caption: JNK Signaling Pathway and Point of Inhibition.
Caption: FAK Signaling Pathway and Point of Inhibition.
References
- 1. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core, a bioisostere of the purine ring system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its structural similarity to adenine allows it to effectively interact with the ATP-binding sites of various enzymes, leading to the development of potent inhibitors for a range of therapeutic targets.[2][3] This guide provides a comparative overview of the diverse biological activities of pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data and detailed protocols to aid in ongoing research and drug discovery efforts.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively studied therapeutic application of pyrazolo[3,4-d]pyrimidine derivatives is in oncology. These compounds have demonstrated potent in vitro and in vivo anticancer activity against a variety of cancer cell lines, operating through diverse mechanisms of action.[4][5][6]
Kinase Inhibition: A Dominant Mechanism
A primary mechanism of the anticancer effects of pyrazolo[3,4-d]pyrimidines is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][3]
EGFR and VEGFR Inhibition: Several derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth, proliferation, and angiogenesis.[2][7] For instance, compound 12b from one study exhibited significant inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M).[7] Another study highlighted compounds 15 and 16 with potent EGFR tyrosine kinase inhibition.[8]
CDK Inhibition: Cyclin-dependent kinases (CDKs) are critical for cell cycle progression, and their inhibition is a validated anticancer strategy. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK inhibitors.[9] Notably, compounds 14 and 15 from a recent study showed superior cytotoxic activities against multiple cancer cell lines and significant inhibitory activity against CDK2/cyclin A2.[9]
Src Kinase Inhibition: The Src family of tyrosine kinases are involved in cell proliferation, survival, and metastasis.[10] Compounds such as 6e and 10c have been identified as inhibitors of Src kinase.[10] Furthermore, the Src inhibitor SI306 has shown promise in preclinical models of glioblastoma.[11]
Comparative Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | Target(s) | Reference(s) |
| 1a | 42.3 | - | 2.24 | - | - | [5] |
| 1d | 1.74 | - | - | - | - | [5] |
| 10e | 11 | - | - | - | - | [6] |
| 12b | - | 19.56 | 8.21 | - | EGFRWT, EGFRT790M | [7] |
| Compound 14 | 0.045 | 0.006 | - | 0.048 | CDK2 | [9] |
| Compound 15 | 0.046 | 0.007 | - | 0.048 | CDK2 | [9] |
| Compound P1 | 40.75 | 29.53 | - | 35.53 | DNA Topoisomerase | [12][13] |
| Compound P2 | 35.61 | 22.7 | - | 28.34 | DNA Topoisomerase | [12][13] |
| Compound 16 | - | - | - | - | EGFR | [8] |
Note: Dashes indicate data not available in the cited sources. IC50 values are highly dependent on experimental conditions.
Other Anticancer Mechanisms
Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit other key cancer targets.
-
DHFR Inhibition: Some derivatives have been designed as Dihydrofolate Reductase (DHFR) inhibitors, structurally similar to methotrexate, a classical antifolate drug.[14] Compound 7f , bearing an arginine moiety, demonstrated marked DHFR inhibition and induced apoptosis in MCF-7 cells.[14]
-
Apoptosis Induction and Cell Cycle Arrest: Several compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For example, compound 12b was found to be a good apoptotic inducer and arrested the cell cycle at the S and G2/M phases.[7] Similarly, compound 14 caused a significant alteration in cell cycle progression and induced apoptosis in HCT-116 cells.[9]
Antimicrobial and Antiviral Activities: A Promising Frontier
While less explored than their anticancer properties, pyrazolo[3,4-d]pyrimidines also exhibit promising antimicrobial and antiviral activities.
Antibacterial Activity
Several studies have reported the antibacterial potential of this scaffold.[1][15][16] A library of pyrazolo[3,4-d]pyrimidines, originally developed as human protein kinase inhibitors, was screened against Staphylococcus aureus and Escherichia coli, demonstrating their potential as dual-action agents for treating bacterial infections in cancer patients.[1] Some derivatives, such as 2e , 2f , and 2g , have shown significant antimicrobial activity compared to standard drugs.[15]
Antiviral Activity
A novel nucleoside analog, N10169 (4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide), has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses.[17][18] It was highly active against adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses, with 50% inhibition of virus-induced cytopathology at concentrations of 1 to 10 µM.[17][18] The proposed mechanism involves the inhibition of cellular orotidylate decarboxylase after phosphorylation by adenosine kinase.[17][18]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines for key assays mentioned in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
Enzymatic assays are used to determine the direct inhibitory effect of the compounds on specific kinases.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: The pyrazolo[3,4-d]pyrimidine derivatives are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Workflow of the MTT assay for determining cell viability.
References
- 1. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Purine Analog Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various purine analog precursors, supported by experimental data from clinical trials and laboratory studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these compounds in different therapeutic contexts.
Data Presentation: Comparative Efficacy of Purine Analogs
The following table summarizes the quantitative data from various clinical studies, offering a comparative overview of the efficacy of different purine analog precursors in treating hematological malignancies and inflammatory bowel diseases.
| Drug(s) | Disease | Trial/Study Details | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Survival Outcomes | Citation(s) |
| Cladribine vs. Fludarabine | Chronic Lymphocytic Leukemia (CLL) | Randomized Phase III trial (PALG-CLL3). Previously untreated progressive CLL. | 88% (Cladribine + Cyclophosphamide) vs. 82% (Fludarabine + Cyclophosphamide) | 47% (Cladribine + Cyclophosphamide) vs. 46% (Fludarabine + Cyclophosphamide) | Median Progression-Free Survival (PFS): 2.34 years vs. 2.27 years. No significant difference in Overall Survival (OS). | [1] |
| Cladribine vs. Fludarabine vs. Chlorambucil | Chronic Lymphocytic Leukemia (CLL) | Randomized Phase III trial. Previously untreated CLL. | 70% (Cladribine) vs. 67% (Fludarabine) vs. 59% (Chlorambucil) | 12% (Cladribine) vs. 7% (Fludarabine) vs. 8% (Chlorambucil) | Median PFS: 25 months (Cladribine) vs. 10 months (Fludarabine) vs. 9 months (Chlorambucil). | [2] |
| Pentostatin | Chronic Lymphocytic Leukemia (CLL) | Phase I/II study (E1488) with Chlorambucil and Prednisone. Previously untreated. | 87% | 45% | Median response duration: 33 months. Median survival: 5 years. | [3] |
| Pentostatin-based Chemoimmunotherapy | Chronic Lymphocytic Leukemia (CLL) | 7 regimens studied. Previously untreated progressive CLL. | >90% | 41% | Median follow-up of 6.4 years. | [4] |
| Fludarabine | Hairy Cell Leukemia (HCL) | Case series. Resistant or progressive disease. | - | Two patients achieved partial responses, one had a minor response. | - | [5] |
| Fludarabine + Rituximab | Relapsed/Refractory Hairy Cell Leukemia (HCL) | Retrospective study of 15 patients. | All patients with available data responded. | - | 5-year progression-free survival: 89%. 5-year overall survival: 83%. | [6] |
| Azathioprine vs. 6-Mercaptopurine | Childhood Acute Lymphoblastic Leukemia (ALL) | Retrospective study using Azathioprine as a substitute for 6-Mercaptopurine. | - | - | 7-year overall survival: 93%. 7-year event-free survival: 87%. | [7][8] |
Signaling Pathways and Mechanisms of Action
The efficacy of purine analog precursors is intrinsically linked to their metabolic activation and subsequent interference with cellular processes. Below are diagrams illustrating the key pathways for Azathioprine/6-Mercaptopurine and the mechanism of action of Cladribine.
Metabolic Pathway of Azathioprine and 6-Mercaptopurine
Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized into active thioguanine nucleotides (TGNs) which exert cytotoxic effects, and inactive metabolites. The balance between these pathways, influenced by enzymes like Thiopurine S-methyltransferase (TPMT) and Xanthine Oxidase (XO), is crucial for both efficacy and toxicity.
Caption: Metabolic activation and catabolism of Azathioprine and 6-Mercaptopurine.
Mechanism of Action of Cladribine
Cladribine, a deoxyadenosine analog, is transported into cells and phosphorylated to its active triphosphate form, cladribine triphosphate (Cd-ATP). Cd-ATP interferes with DNA synthesis and repair, leading to DNA strand breaks and ultimately apoptosis. Its selective toxicity towards lymphocytes is due to the high ratio of deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NT) in these cells.
Caption: Intracellular activation and cytotoxic mechanism of Cladribine.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of purine analog efficacy. Below are protocols for key experiments commonly cited in the literature.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a purine analog precursor that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., leukemia or lymphoma cell line)
-
Complete cell culture medium
-
96-well microtiter plates
-
Purine analog precursor (e.g., Cladribine, Fludarabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the purine analog in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the drug. Include a vehicle control (medium with the solvent used to dissolve the drug, typically at a concentration of <0.1%).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using appropriate software.[9]
Analysis of Intracellular Purine Analog Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of the active triphosphate forms of purine analogs within cells, which is crucial for understanding their mechanism of action and efficacy.
Objective: To determine the intracellular concentration of the active triphosphate metabolite of a purine analog (e.g., Cladribine triphosphate).
Materials:
-
Cancer cell line
-
Purine analog precursor
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction
-
Potassium carbonate (K2CO3) or Tri-n-octylamine/1,1,2-trichlorotrifluoroethane for neutralization
-
HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV or mass spectrometer)
-
Mobile phase reagents (e.g., buffers, ion-pairing agents, organic solvents)
-
Standards of the purine analog and its phosphorylated metabolites
Procedure:
-
Cell Culture and Treatment: Culture cells to a sufficient density and treat with the purine analog at a specific concentration and for a defined time period.
-
Cell Harvesting and Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells and precipitate proteins by adding a specific volume of cold PCA or TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet the precipitated protein.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the acidic extract by adding K2CO3 or by extraction with a tri-n-octylamine/freon solution.
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the HPLC column.
-
Elute the metabolites using a specific gradient of the mobile phase.
-
Detect the metabolites using a UV detector at an appropriate wavelength or a mass spectrometer for more sensitive and specific detection.[10][11]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the purine analog triphosphate.
-
Calculate the intracellular concentration of the metabolite in the cell extracts based on the standard curve and normalize to the cell number.
-
This guide provides a foundational comparison of the efficacy of key purine analog precursors. For more in-depth analysis and specific applications, researchers are encouraged to consult the cited literature and conduct further targeted investigations.
References
- 1. Comparison of cladribine plus cyclophosphamide with fludarabine plus cyclophosphamide as first-line therapy for chronic lymphocytic leukemia: a phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cladribine prolongs progression-free survival and time to second treatment compared to fludarabine and high-dose chlorambucil in chronic lymphocytic leukemia [pubmed.ncbi.nlm.nih.gov]
- 3. Pentostatin, chlorambucil and prednisone therapy for B-chronic lymphocytic leukemia: a phase I/II study by the Eastern Cooperative Oncology Group study E1488 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cumulative experience and long term follow-up of pentostatin-based chemoimmunotherapy trials for patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fludarabine therapy in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fludarabine and rituximab for relapsed or refractory hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Azathioprine as a substitute for 6-mercaptopurine in childhood acute lymphoblastic leukemia: a single-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and quantification of intracellular fludarabine triphosphate, cladribine triphosphate and clofarabine triphosphate by LC-MS/MS in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Pyrimidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of pyrimidinone derivatives, a class of heterocyclic compounds with significant therapeutic interest. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.
Comparison of Analytical Techniques
The choice of an analytical method for pyrimidinone derivatives is dependent on factors such as the analyte's physicochemical properties, the sample matrix, and the intended application of the method (e.g., routine quality control, stability studies, or bioanalysis). High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high resolution and sensitivity. UV-Vis Spectrophotometry offers a simpler and more cost-effective alternative for routine analysis, while Gas Chromatography (GC) can be employed for volatile or derivatized pyrimidinone derivatives.
Table 1: Performance Comparison of Validated Analytical Methods for Pyrimidinone Derivatives
| Analytical Technique | Pyrimidinone Derivative | Linearity Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| UV-Vis Spectrophotometry | BT10M[1] | 50 - 150 | 145.2 µg/mL | 440.0 µg/mL | 98.97 - 99.83 | < 1.5 |
| UV-Vis Spectrophotometry | Pyrazinamide[2] | 1.11 - 13.33 | 0.0157 - 0.0222 µg/mL | 0.0415 - 0.0546 µg/mL | 99.4 - 103.0 | < 2.0 |
| RP-HPLC | 5-Fluorouracil[3][4] | 10 - 100 | - | - | 104.69 | < 2.0 |
| RP-HPLC | 5-Fluorouracil[5][6] | 0.1 - 10 | 0.01086 µg/mL | 0.03278 µg/mL | - | < 3.51 |
| RP-HPLC | Pyrazinamide[7] | 20 - 120 | - | - | - | < 2.0 |
| GC-FID (with derivatization) | Pyrimidine Bases (Uracil, Thymine, Cytosine)[8][9] | 0.5 - 50 µmol/L | 0.1 - 0.17 µmol/L | - | 98 - 108 | 4.70 - 6.43 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the key methods cited in this guide.
UV-Vis Spectrophotometric Method for BT10M[1]
-
Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu model 1700) with 1 cm matched quartz cells.
-
Reagents and Solvents: Methanol and Acetonitrile (1:1, v/v).
-
Standard Stock Solution Preparation: Accurately weigh 50 mg of BT10M and transfer to a 50 mL volumetric flask. Dissolve in 25 mL of the solvent mixture and dilute to volume to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range (50-150 µg/mL).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution over the UV range. For BT10M, the λmax was found to be 275 nm.[1]
-
Analysis: Measure the absorbance of the standard and sample solutions at 275 nm against a solvent blank.
Stability-Indicating RP-HPLC Method for 5-Fluorouracil[3][4]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector (e.g., Waters, Agilent).
-
Chromatographic Conditions:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 5-Fluorouracil reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Dilute the sample containing 5-Fluorouracil with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for 5-Fluorouracil is approximately 6 minutes under these conditions.[4]
Gas Chromatography Method for Pyrimidine Bases (with Derivatization)[8][9]
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Chromatographic Conditions:
-
Derivatization Procedure: The pyrimidine bases are not volatile and require derivatization prior to GC analysis.[9] The general procedure involves reacting the sample with ethyl chloroformate in an appropriate solvent.
-
Analysis: Inject the derivatized sample into the GC system. The separation of the derivatized pyrimidine bases is achieved based on their volatility and interaction with the stationary phase.
Visualizing the Validation Workflow
A systematic workflow is essential for the successful validation of any analytical method. The following diagram illustrates the key stages involved in this process.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the context of pyrimidinone analysis, the following diagrams depict a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified Pyrimidine Biosynthesis Pathway.
Caption: General Experimental Workflow for Analysis.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Pyrazolo[3,4-d]pyrimidines
For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. Pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, including their role as kinase inhibitors, demand rigorous purity assessment to ensure the validity of biological and pharmacological data. This guide provides an objective comparison of common analytical methods for evaluating the purity of synthesized pyrazolo[3,4-d]pyrimidines, supported by representative experimental data and detailed protocols.
Introduction to Purity Assessment Techniques
The purity of a synthesized compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides. High-Performance Liquid Chromatography (HPLC) is a staple for purity determination, offering high resolution and quantitative data based on the separation of the main compound from its impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity assessment, providing a direct measure of the analyte's concentration against a certified reference standard. Other methods like Mass Spectrometry (MS) and Elemental Analysis provide complementary information about the identity and elemental composition of the compound, respectively.
Comparative Data Presentation
To illustrate the application of these techniques, a representative batch of a synthesized pyrazolo[3,4-d]pyrimidine derivative was analyzed using HPLC, qNMR, and Elemental Analysis. The results are summarized in the tables below.
Table 1: Purity Assessment of a Representative Pyrazolo[3,4-d]pyrimidine Derivative
| Parameter | HPLC | Quantitative ¹H NMR (qNMR) | Elemental Analysis |
| Purity (w/w %) | 98.7% (Area Normalization) | 98.9% ± 0.3% | N/A |
| Major Impurity 1 | 0.8% (retention time 2.5 min) | Not detected | N/A |
| Major Impurity 2 | 0.3% (retention time 4.1 min) | 0.2% (residual solvent) | N/A |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | N/A |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | N/A |
Table 2: Elemental Analysis Data for the Synthesized Pyrazolo[3,4-d]pyrimidine
| Element | Theoretical % | Experimental % |
| Carbon (C) | 55.82 | 55.78 |
| Hydrogen (H) | 3.98 | 4.11 |
| Nitrogen (N) | 16.27 | 16.45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific pyrazolo[3,4-d]pyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized pyrazolo[3,4-d]pyrimidine by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. For example, a gradient from 10% to 90% acetonitrile over 20 minutes can be used. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or the λmax of the specific compound)
-
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of the synthesized pyrazolo[3,4-d]pyrimidine using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic anhydride or dimethyl sulfone) with a known purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized pyrazolo[3,4-d]pyrimidine into an NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
analyte = synthesized compound
-
IS = internal standard
-
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized pyrazolo[3,4-d]pyrimidine.
Instrumentation:
-
CHN analyzer
Procedure:
-
A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared to the theoretical values for the expected molecular formula. A close correlation (typically within ±0.4%) provides strong evidence for the compound's identity and purity with respect to inorganic impurities.
Mandatory Visualizations
Signaling Pathway of Pyrazolo[3,4-d]pyrimidines as Src Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[1][2][3] The diagram below illustrates the simplified signaling pathway and the point of inhibition.
References
- 1. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for Novel Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel kinase inhibitors are pivotal in advancing targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. Pyrimidine-based compounds have emerged as a privileged scaffold in kinase inhibitor design. To efficiently screen and characterize these novel compounds, robust and reliable in vitro kinase assays are essential. This guide provides an objective comparison of the most common non-radioactive in vitro kinase assay formats: luminescence, fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET). Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most suitable assay for their specific needs.
Comparison of Key In Vitro Kinase Assay Formats
The selection of an appropriate assay technology is critical and depends on various factors, including the specific kinase target, the desired throughput, and the available instrumentation. Below is a summary of the key performance metrics for the three major non-radioactive assay formats.
| Feature | Luminescence-Based Assays | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) |
| Principle | Measures ATP depletion or ADP production via a luciferase-luciferin reaction. | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger molecule. | Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity. |
| Sensitivity | High; can detect low enzyme concentrations. | Moderate to high. | Very high; low background due to time-resolved detection. |
| Z'-Factor | Generally > 0.7, indicating excellent assay quality.[1] | Typically between 0.5 and 0.85, suitable for HTS. | Consistently > 0.7, indicating a robust assay.[1] |
| Signal-to-Background | Can exceed 10:1 in optimized assays. | Generally lower, around 4.0 in some applications. | Can be very high, often exceeding 10.6. |
| Assay Window | Wide dynamic range. | Generally narrower compared to TR-FRET and luminescence. | Wide dynamic range. |
| Example IC50 (Staurosporine) | PKC (0.7 nM), PKA (7 nM), PKG (8.5 nM).[2] | Varies depending on kinase and assay conditions. | ROCK-II (133 ± 7.8 nM).[1] |
| Advantages | High sensitivity, wide dynamic range, simple "add-and-read" format. | Homogeneous format, no separation steps required, relatively low cost. | High sensitivity, low background, robust, resistant to compound interference. |
| Disadvantages | Potential for interference from compounds that affect luciferase. | Can be affected by fluorescent compounds, requires fluorescently labeled probes. | Requires specific antibody pairs or labeled substrates, can be more expensive. |
Detailed Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol provides a general framework for a luminescence-based in vitro kinase assay using a commercially available kit such as ADP-Glo™. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Reagents and Materials:
-
Kinase of interest
-
Pyrimidine compound library (dissolved in DMSO)
-
Substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of the novel pyrimidine compounds in the kinase assay buffer. Include a positive control (e.g., a known inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted pyrimidine compounds or controls to the wells of the assay plate.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and its specific substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 values for the active compounds by fitting the dose-response data to a sigmoidal curve.
-
Visualizing the Experimental Workflow and a Target Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams have been generated using the DOT language.
Conclusion
The choice of an in vitro kinase assay is a critical decision in the drug discovery pipeline for novel pyrimidine compounds. Luminescence-based assays offer a highly sensitive and straightforward platform suitable for high-throughput screening. Fluorescence polarization and TR-FRET assays provide robust alternatives with their own distinct advantages, particularly in mitigating compound interference. By understanding the principles, protocols, and performance metrics of each assay format, researchers can make an informed decision to best suit their screening and characterization needs, ultimately accelerating the development of the next generation of targeted kinase inhibitors.
References
- 1. Comparison of miniaturized time-resolved fluorescence resonance energy transfer and enzyme-coupled luciferase high-throughput screening assays to discover inhibitors of Rho-kinase II (ROCK-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe disposal of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS NO. 39008-28-1), ensuring the protection of personnel and the environment.
The disposal of this pyrimidine derivative, as with similar chemical compounds, must adhere to strict regulatory guidelines. It is imperative to consult and comply with all local, state, and federal environmental regulations regarding chemical waste.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound and its structural analogs are classified as hazardous, with potential for skin and eye irritation, and are harmful if inhaled or swallowed.[3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3][4] |
| Respiratory Protection | Use only in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator is required.[1][2][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[1][3] Do not discharge the substance or its containers into sewer systems or drains.[1]
Experimental Protocol for Chemical Waste Neutralization (for illustrative purposes only - always defer to licensed disposal services):
Note: The following is a generalized representation of a chemical neutralization process and should not be attempted without specific guidance from a qualified chemist and adherence to all safety protocols. The preferred and mandated method of disposal is through a professional waste management service.
-
Segregation and Storage:
-
Professional Collection:
-
Arrange for collection by a specialist disposal company.[1]
-
Provide the waste management company with a comprehensive Safety Data Sheet (SDS) for the compound.
-
-
Transportation:
-
The waste will be transported by the licensed company in accordance with all transportation regulations.
-
-
Final Disposal:
-
The most common method of disposal for this type of organic chemical waste is high-temperature incineration at an approved facility.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
-
Containment:
-
Use absorbent materials such as spill kits or sand to contain the spill and prevent it from entering drains.
-
-
Clean-up:
-
Carefully collect the absorbed material and contaminated soil into a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.
-
-
Disposal of Contaminated Materials:
-
Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local regulations.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
